molecular formula C9H7BrS B169043 5-Bromo-3-methylbenzo[b]thiophene CAS No. 1196-09-4

5-Bromo-3-methylbenzo[b]thiophene

Cat. No.: B169043
CAS No.: 1196-09-4
M. Wt: 227.12 g/mol
InChI Key: YSYLNZAFOPVZLP-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[b]thiophene (CAS 1196-09-4) is a halogenated aromatic compound with the molecular formula C 9 H 7 BrS and a molecular weight of 227.12 g/mol. This compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex benzothiophene-based scaffolds. The benzothiophene core is a privileged pharmacophore in drug discovery, ranked 4th among U.S. FDA-approved sulfur-containing small molecule drugs over the last decade, underscoring its significant research value. This compound is specifically valued for its role in the development of novel antimicrobial agents. Systematic studies on 3-halobenzo[b]thiophene derivatives have demonstrated promising antimicrobial activities against Gram-positive bacteria and yeast, with their activity highly dependent on the specific substitution pattern on the heterocyclic ring. The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid diversification for structure-activity relationship (SAR) studies. Beyond its antimicrobial applications, the benzo[b]thiophene scaffold is found in investigational compounds targeting a wide range of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. It is a key precursor in the synthesis of kinase inhibitors and other biologically active heterocycles. The compound appears as a white to light yellow solid with a melting point of 40-41°C. It should be stored sealed in a dry environment, protected from light, at 2-8°C. This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYLNZAFOPVZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556990
Record name 5-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-09-4
Record name 5-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-3-methylbenzo[b]thiophene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural features, and key data points relevant to research and development applications.

Core Compound Information

Chemical Identity:

ParameterValueReference
CAS Number 1196-09-4[1][2]
Molecular Formula C₉H₇BrS[1][2]
IUPAC Name 5-Bromo-3-methyl-1-benzothiophene
Synonyms 5-bromo-3-methyl-benzo[b]thiophene, 5-bromo-3-methyl-benzothiophene[3]

Physicochemical Properties:

ParameterValueReference
Molecular Weight 227.12 g/mol [1][2]
Purity (Typical) 97%[1][2]
Appearance Data not available
Melting Point Data not available[3]
Boiling Point Data not available[3]
Density Data not available[3]

Molecular Structure

The molecular structure of this compound consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 5-position and a methyl group at the 3-position.

SMILES: CC1=CSC2=C1C=C(Br)C=C2

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common for the preparation of substituted benzo[b]thiophenes. A representative synthetic approach involves the electrophilic cyclization of a suitably substituted precursor. While the specific protocol from the Journal of Heterocyclic Chemistry, 21, p. 1069, 1984, which describes the synthesis of this compound, is not publicly accessible, a general experimental workflow is outlined below.[3]

Representative Experimental Protocol: Electrophilic Cyclization for the Synthesis of 3-Substituted Benzo[b]thiophenes

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Preparation of the Precursor: A suitable starting material, such as a 2-alkynyl thioanisole derivative, is prepared. For the target molecule, this would likely involve a starting material with a bromine atom at the corresponding position on the phenyl ring.

  • Cyclization Reaction: The precursor is dissolved in an appropriate solvent (e.g., ethanol). An electrophilic halogen source, such as a sodium halide in the presence of an oxidizing agent like copper(II) sulfate, is added to the solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched, and the organic product is extracted using a suitable solvent (e.g., dichloromethane). The organic layers are combined, washed, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-halo-substituted benzo[b]thiophene.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzo[b]thiophene.

experimental_workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification start Starting Materials (e.g., 2-alkynyl thioanisole derivative) reaction Electrophilic Cyclization - Solvent (e.g., Ethanol) - Halogen Source - Catalyst/Oxidant start->reaction 1. Dissolve & Add Reagents monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Stir/Heat workup Aqueous Work-up & Extraction monitoring->workup 3. Reaction Completion purification Column Chromatography workup->purification 4. Isolate Crude Product analysis Characterization (NMR, MS, etc.) purification->analysis 5. Purify end Pure this compound analysis->end 6. Verify Structure

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

Benzo[b]thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. They are integral components of various pharmaceuticals and are investigated for their potential as:

  • Antimicrobial and antifungal agents

  • Anticancer agents

  • Anti-inflammatory agents

  • Antitubercular and anticonvulsant agents

The presence of the bromine atom and the methyl group on the benzo[b]thiophene scaffold of the title compound provides opportunities for further chemical modifications to develop novel therapeutic agents. The bromine atom, in particular, can be utilized in cross-coupling reactions to introduce further molecular diversity.

References

Spectroscopic Profile of 5-Bromo-3-methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-3-methylbenzo[b]thiophene (CAS No. 1196-09-4; Molecular Formula: C₉H₇BrS). Due to the limited availability of publicly accessible experimental spectra, this document presents predicted spectroscopic data obtained through computational methods. These predictions are intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzothiophene core structure, which is a common motif in many biologically active molecules. The presence of a bromine atom and a methyl group on the bicyclic system influences its electronic properties and reactivity, making it a valuable building block in the synthesis of novel compounds.

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values were calculated using computational chemistry software and should be considered as estimations.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9d1HH-7
~7.7d1HH-4
~7.4dd1HH-6
~7.2s1HH-2
~2.4s3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmCarbon Type
~140C
~138C
~135C-Br
~130CH
~128C
~125CH
~124CH
~122CH
~15CH₃

Solvent: CDCl₃

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1600-1450Medium-StrongAromatic C=C Stretch
~1200-1000MediumC-S Stretch
~800-600StrongC-Br Stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
226/228100[M]⁺ (Molecular Ion)
211/21340[M-CH₃]⁺
14730[M-Br]⁺
11520[C₈H₇]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay: 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment (or clean ATR crystal/pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • The solution is then further diluted to the low µg/mL or ng/mL range.

2. Data Acquisition:

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) system for sample introduction.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-500.

    • The sample is introduced into the ion source where it is vaporized and ionized. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR Dissolve in CDCl₃ IR IR Sample->IR Solid State Analysis MS MS Sample->MS Dissolve and Ionize Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: General workflow for spectroscopic analysis.

G cluster_1 Mass Spectrometry Fragmentation Molecular Ion\n[C₉H₇BrS]⁺˙\nm/z 226/228 Molecular Ion [C₉H₇BrS]⁺˙ m/z 226/228 Fragment 1\n[C₈H₄BrS]⁺˙\nm/z 211/213 Fragment 1 [C₈H₄BrS]⁺˙ m/z 211/213 Molecular Ion\n[C₉H₇BrS]⁺˙\nm/z 226/228->Fragment 1\n[C₈H₄BrS]⁺˙\nm/z 211/213 -CH₃ Fragment 2\n[C₉H₇S]⁺\nm/z 147 Fragment 2 [C₉H₇S]⁺ m/z 147 Molecular Ion\n[C₉H₇BrS]⁺˙\nm/z 226/228->Fragment 2\n[C₉H₇S]⁺\nm/z 147 -Br Fragment 3\n[C₈H₇]⁺\nm/z 115 Fragment 3 [C₈H₇]⁺ m/z 115 Fragment 2\n[C₉H₇S]⁺\nm/z 147->Fragment 3\n[C₈H₇]⁺\nm/z 115 -S

Caption: Predicted fragmentation pathway in Mass Spectrometry.

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylbenzo[b]thiophene is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a fused benzene and thiophene ring system with a reactive bromine atom at the 5-position and a methyl group at the 3-position, allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in key synthetic transformations and its potential in drug discovery. The benzo[b]thiophene scaffold is a privileged structure in drug design, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2]

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
CAS Number 1196-09-4[3]
Molecular Formula C₉H₇BrS[3]
Molecular Weight 227.12 g/mol [3]
Appearance Off-white to light yellow solid
Storage Store at -20°C for maximum stability.[3] Shipped at room temperature.[3]

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, the following sections provide insights based on the general behavior of related brominated aromatic compounds and benzothiophenes.

Thermal Stability

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily found in the literature. However, benzothiophene derivatives are generally considered to be thermally stable. For drug development purposes, thermal stability is a critical parameter, and it is recommended to perform TGA and DSC analysis to determine the decomposition temperature and melting point of any synthesized derivatives.

Photostability

The photostability of brominated aromatic compounds can vary. The presence of the bromine atom may make the molecule susceptible to photodebromination upon exposure to UV radiation. It is advisable to store this compound and its derivatives protected from light to prevent potential degradation.

Hydrolytic Stability

The C-Br bond on the aromatic ring of this compound is generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, hydrolysis may be possible, but typically requires harsh reaction conditions. For most applications in organic synthesis, the compound can be considered hydrolytically stable.

Reactivity and Key Synthetic Transformations

The bromine atom at the 5-position of this compound is the primary site of reactivity, serving as a versatile handle for the introduction of various functional groups through cross-coupling reactions. The methyl group at the 3-position can also undergo functionalization, although it is generally less reactive.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate 5-aryl-3-methylbenzo[b]thiophene derivatives. These derivatives are of significant interest in medicinal chemistry, with some showing potential as kinase inhibitors and anticancer agents.[4][5]

Generalized Reaction Scheme:

reactant1 This compound reagents Pd Catalyst, Base Solvent, Heat reactant1->reagents reactant2 R-B(OH)2 reactant2->reagents product 5-Aryl-3-methylbenzo[b]thiophene reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of a Related Compound (2,5-dibromo-3-methylthiophene)

While specific data for this compound is limited, the following table provides yields for the Suzuki coupling of the structurally related 2,5-dibromo-3-methylthiophene with various arylboronic acids, which demonstrates the feasibility and potential scope of this reaction.[2]

EntryArylboronic AcidProductYield (%)[2]
1Phenylboronic acid2-Bromo-3-methyl-5-phenylthiophene55
24-Methoxyphenylboronic acid2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene63
34-Chlorophenylboronic acid2-Bromo-5-(4-chlorophenyl)-3-methylthiophene48
44-Nitrophenylboronic acid2-Bromo-5-(4-nitrophenyl)-3-methylthiophene35

Detailed Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methylbenzo[b]thiophene.

cluster_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) solvent Solvent Addition (Degassed) setup->solvent reaction Reaction (Heating & Stirring) solvent->reaction workup Work-up (Extraction & Washing) reaction->workup purification Purification (Chromatography) workup->purification product Pure Product purification->product

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines to produce 5-amino-3-methylbenzo[b]thiophene derivatives.

Generalized Reaction Scheme:

reactant1 This compound reagents Pd Catalyst, Ligand Base, Solvent, Heat reactant1->reagents reactant2 R¹R²NH reactant2->reagents product 5-(R¹R²N)-3-methylbenzo[b]thiophene reagents->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination of a Related Compound

Specific yield data for the Buchwald-Hartwig amination of this compound is scarce. The following table presents data for the amination of a brominated benzodiazepine, illustrating the scope of the reaction with various amines.

EntryAmineYield (%)
1Aniline89
24-Fluoroaniline75
3Morpholine68
4Piperidine72

Detailed Experimental Protocol: Generalized Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for this compound.[6]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[6]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R¹R²NH, Base amido_complex Ar-Pd(II)L₂(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation and Electrophilic Quench

Lithium-halogen exchange at the 5-position of this compound can be achieved using an organolithium reagent such as n-butyllithium at low temperatures. The resulting 5-lithio-3-methylbenzo[b]thiophene is a potent nucleophile that can react with a variety of electrophiles to introduce functional groups such as formyl (using DMF), carboxyl (using CO₂), or silyl groups.[7]

Generalized Reaction Scheme:

reactant This compound reagent1 n-BuLi THF, -78 °C reactant->reagent1 intermediate 5-Lithio-3-methylbenzo[b]thiophene reagent2 Electrophile (E⁺) intermediate->reagent2 product 5-E-3-methylbenzo[b]thiophene reagent1->intermediate reagent2->product

References

The Expanding Therapeutic Potential of Novel Benzothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The inherent versatility of this structural motif allows for extensive functionalization, leading to the generation of novel derivatives with enhanced potency and selectivity against a wide array of therapeutic targets. This technical guide provides an in-depth overview of the burgeoning research into the anticancer, antimicrobial, and anti-inflammatory properties of these promising compounds. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers in the ongoing quest for new and effective therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various recently developed benzothiophene derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Benzothiophene Derivatives

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2Cytotoxicity67.04[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2Cytotoxicity63.74[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Panc-1Cytotoxicity76.72[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)IshikawaCytotoxicity110.84[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231Cytotoxicity126.67[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LNCaPCytotoxicity127.59[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HeLaCytotoxicity146.75[1]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)Various (NCI-60 panel)Growth Inhibition0.021 - 0.099[2]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13)Various (NCI-60 panel)Growth Inhibition< 0.010 - 0.039[2]
Aminobenzo[b]thiophene 1,1-dioxide (Compound 15)VariousAntitumor0.33 - 0.75[3]
5-hydroxybenzothiophene hydrazide (Compound 16b)U87MG (Glioblastoma)Growth InhibitionPotent (IC50 not specified)[4]

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indolobenzothiophene (Compound 3a)S. aureus (MRSA JE2)2[5]
Indolobenzothiophene (Compound 3a)S. aureus (USA Lac * lux)1[5]
5-hydroxy indole benzothiophene (Compound 3b)S. aureus (MRSA and MSSA)8[5]
Benzonaptho and tolyl substituted benzimidazolo benzothiophenes (1e, 1g, 1h)Various bacteria10 - 20[6]
Tetrahydrobenzothiophene (Compound 3b)E. coli1.11[7]
Tetrahydrobenzothiophene (Compound 3b)P. aeruginosa1.00[7]
Tetrahydrobenzothiophene (Compound 3b)Salmonella0.54[7]
Tetrahydrobenzothiophene (Compound 3b)S. aureus1.11[7]

Table 3: Anti-inflammatory Activity of Benzothiophene Derivatives

Compound/DerivativeTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4a)COX-20.31183.8[8][9]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4j)COX-20.33Not specified[10]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4k)COX-20.6748.8[8][9]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4q)COX-21.40Not specified[10]
Thiophene derivative (5u)COX-21.7974.92[11]
Thiophene derivative (5s)COX-2Not specified72.95[11]
Thiophene derivative (5r)COX-2Not specified64.40[11]
Thiophene derivative (5t)COX-2Not specified22.21[11]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and further investigation of the biological activities of novel benzothiophene derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Culture cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiophene derivatives in culture medium.

    • Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24 to 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[15][16][17]

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard) of the test organism in sterile saline or broth.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate to create a uniform lawn.

  • Well Preparation and Compound Addition:

    • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[16]

    • Carefully add a defined volume (typically 20-100 µL) of the benzothiophene derivative solution (at a known concentration) into each well.[16] Include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[18]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.[15]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of pharmacological agents.[19][20]

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups for different doses of the benzothiophene derivatives.

  • Compound Administration:

    • Administer the test compounds and the standard drug to the respective groups via an appropriate route (e.g., oral or intraperitoneal) 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema:

    • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[21]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[21]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a representative experimental workflow.

Intrinsic Apoptosis Signaling Pathway

Many anticancer benzothiophene derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1][22] The intrinsic (mitochondrial) pathway is a common mechanism.

Intrinsic_Apoptosis_Pathway Benzothiophene Benzothiophene Derivatives Cellular_Stress Cellular Stress Benzothiophene->Cellular_Stress Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion promote Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome (Caspase-9 activation) Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 cleaves Activated_Caspase3 Activated Caspase-3 Apoptosome->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by benzothiophene derivatives.

COX-2 Inhibition and Anti-inflammatory Signaling

Certain benzothiophene derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[9][10]

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes Benzothiophene Benzothiophene Derivatives Benzothiophene->COX2 inhibits Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation mediates HTS_Workflow start Start Assay_Development Assay Development & Miniaturization start->Assay_Development Primary_Screening Primary HTS Assay_Development->Primary_Screening Compound_Library Benzothiophene Compound Library Compound_Library->Primary_Screening Data_Analysis1 Data Analysis (Hit Identification) Primary_Screening->Data_Analysis1 Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis1->Hit_Confirmation Primary Hits Data_Analysis2 Data Analysis (Potency & Efficacy) Hit_Confirmation->Data_Analysis2 Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis2->Lead_Optimization Confirmed Hits end End Lead_Optimization->end

References

An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-3-methylbenzo[b]thiophene, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Physicochemical Properties

This compound is a halogenated derivative of the heterocyclic compound 3-methylbenzo[b]thiophene. Its structure consists of a benzene ring fused to a thiophene ring, with a bromine atom at the 5th position and a methyl group at the 3rd position.

Chemical Structure:

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₉H₇BrS[1][2]
Molecular Weight 227.12 g/mol [2]
CAS Number 1196-09-4[2]
SMILES CC1=CSC2=C1C=C(Br)C=C2[1]
Purity Typically ≥97%[2]
Physical State Solid (presumed)
Storage Conditions Room temperature[2]

Experimental Protocols

Representative Synthesis of a Brominated Benzo[b]thiophene

Reaction: Dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol to 5-bromo-1-benzothiophene.

Materials:

  • 5-bromo-2,3-dihydro-1-benzothiophen-3-ol (300 g)

  • Acetone (600 mL and 300 mL for washing)

  • p-toluenesulfonic acid monohydrate (12.4 g)

  • Activated carbon (15.0 g)

  • Water (2700 mL)

Procedure:

  • A solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in 600 mL of acetone is prepared.

  • To this solution, 12.4 g of p-toluenesulfonic acid monohydrate is added.

  • The mixture is heated to reflux and maintained for 2 hours.

  • After the reflux period, 15.0 g of activated carbon is added to the reaction solution, and the mixture is stirred.

  • Insoluble materials are removed by filtration, and the filter cake is washed with 300 mL of acetone.

  • The filtrate and washings are combined.

  • 2700 mL of water is added dropwise to the combined solution at a temperature of 5 to 15°C.

  • The resulting precipitate is collected by filtration to yield 5-bromo-1-benzothiophene.

Biological Activity and Signaling Pathway

Benzo[b]thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell proliferation, migration, and invasion. Dysregulation of the RhoA/ROCK pathway is implicated in the progression of various cancers, making it a promising target for therapeutic intervention. The inhibition of this pathway by certain benzo[b]thiophene compounds can lead to the suppression of tumor growth and metastasis.

Below is a diagram illustrating the inhibitory effect of a benzo[b]thiophene-based inhibitor on the RhoA/ROCK signaling pathway.

RhoA_ROCK_Pathway cluster_activation Upstream Activation cluster_rho RhoA Cycle cluster_downstream Downstream Effects GPCRs GPCRs GEFs GEFs GPCRs->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates p_MLC Phospho-MLC MLC_Phosphatase->p_MLC Dephosphorylates Actin_Cytoskeleton Stress Fiber Formation & Cell Contraction p_MLC->Actin_Cytoskeleton Proliferation_Migration Cell Proliferation & Migration Actin_Cytoskeleton->Proliferation_Migration Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->RhoA_GTP Inhibits

References

Solubility profile of 5-Bromo-3-methylbenzo[b]thiophene in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-methylbenzo[b]thiophene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on structural analysis and provides a detailed experimental protocol for precise solubility determination.

Executive Summary

This compound is a heterocyclic organic compound with significance in medicinal chemistry and materials science. Its solubility is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide outlines the predicted solubility of this compound in a range of common laboratory solvents and provides a robust experimental protocol for researchers to determine its precise solubility.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolvent NamePredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneHighThe non-polar nature of these solvents is expected to effectively solvate the non-polar benzothiophene ring system.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN)Moderate to HighThese solvents possess a sufficient degree of non-polar character to dissolve the compound, with their polarity potentially interacting favorably with the thiophene sulfur atom and the bromine substituent.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are strong, versatile solvents capable of dissolving a wide range of organic compounds, including those with some degree of polarity.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe ability of these solvents to hydrogen bond may not be as effective in solvating the largely non-polar this compound molecule.
Aqueous WaterVery Low / InsolubleAs a relatively non-polar organic molecule, it is expected to have very limited solubility in water, a highly polar, protic solvent. Safety data sheets for similar compounds like benzo[b]thiophene indicate insolubility in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that saturation is reached.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of an organic compound.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calculation 5. Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-72 hours) prep2->equilibration sampling1 Allow excess solid to sediment equilibration->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through 0.22 µm filter sampling2->sampling3 analysis2 Analyze standards and sample (e.g., HPLC) sampling3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calculation Calculate solubility accounting for dilution analysis3->calculation

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties compound This compound polarity_solute Molecular Polarity (Predominantly Non-polar) compound->polarity_solute h_bond_solute Hydrogen Bonding Capacity (None) compound->h_bond_solute size_solute Molecular Size compound->size_solute solubility Solubility polarity_solute->solubility h_bond_solute->solubility size_solute->solubility polarity_solvent Polarity (e.g., Polar vs. Non-polar) polarity_solvent->solubility h_bond_solvent Hydrogen Bonding Capacity (e.g., Protic vs. Aprotic) h_bond_solvent->solubility

Caption: Factors influencing the solubility of this compound.

An In-depth Technical Guide to the Health and Safety Handling of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a comprehensive Safety Data Sheet (SDS) for 5-Bromo-3-methylbenzo[b]thiophene (CAS No. 1196-09-4) is not publicly available. The following guidelines are based on the known properties of this compound, data from structurally similar brominated and sulfur-containing aromatic compounds, and established best practices for laboratory safety. Researchers must exercise independent judgment and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a halogenated aromatic sulfur compound utilized in chemical synthesis and drug discovery. Due to its structure, which incorporates a bromine atom and a benzothiophene core, it is prudent to handle this compound with care, assuming it may possess irritant properties and potential toxicity. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound to minimize exposure and ensure the safety of laboratory personnel.

Hazard Identification

While specific toxicity data for this compound is not available, an analysis of related compounds, such as 5-bromo-benzo[b]thiophene-2-carboxylic acid, suggests a potential for hazards.[1] The likely GHS hazard classifications are summarized below.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Hazard StatementNotes
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.Based on data for 5-bromo-benzo(b)thiophene-2-carboxylic acid.[1]
Skin Corrosion/IrritationH315: Causes skin irritation.A common hazard for brominated aromatic compounds.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.Expected based on skin irritation potential.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.Inhalation of dust should be avoided.

This table is an extrapolation based on structurally similar compounds and does not represent official GHS classifications for this compound.

Physical and Chemical Properties

The known physical and chemical properties of this compound are presented below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1196-09-4[2][3]
Molecular Formula C₉H₇BrS[2][3]
Molecular Weight 227.12 g/mol [2][3]
Appearance Solid (Assumed)Inferred
Purity 97%[2]
Storage Conditions Room temperature or -20°C[2][3]

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, a stringent set of handling and storage protocols must be followed.

4.1 Engineering Controls

  • Fume Hood: All weighing and handling of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any airborne contaminants.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

4.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent skin and eye contact.[5][6][7]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation or absorption.[5]
Skin and Body Protection A fully buttoned lab coat and closed-toe shoes.Protects skin from accidental spills.[6]
Respiratory Protection Not typically required if work is performed in a fume hood.If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]

4.3 General Handling Workflow The following workflow outlines the standard procedure for handling this compound in a research setting.

G General Laboratory Handling Workflow prep 1. Pre-Experiment Preparation ppe 2. Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep->ppe hood 3. Prepare Chemical Fume Hood ppe->hood weigh 4. Weigh Compound in Hood hood->weigh react 5. Perform Reaction weigh->react clean 6. Decontaminate & Clean Area react->clean waste 7. Segregate Halogenated Waste clean->waste doff 8. Doff PPE & Wash Hands waste->doff

Caption: A standard workflow for safely handling solid chemicals in the lab.

4.4 Storage Requirements

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Some suppliers recommend storage at room temperature, while others suggest -20°C for maximum stability.[2][3] Follow the storage instructions provided by the supplier.

Emergency Procedures

5.1 Spill Response For a minor spill of solid this compound, follow the procedure below. For major spills, evacuate the area and contact emergency personnel.[9][10][11]

G Minor Solid Chemical Spill Response alert 1. Alert Personnel & Isolate Area ppe 2. Don Additional PPE (e.g., double gloves) alert->ppe contain 3. Gently Cover Spill (Avoid creating dust) ppe->contain collect 4. Sweep Solids into Dustpan (Use non-sparking tools) contain->collect container 5. Place in Labeled Waste Container collect->container decon 6. Decontaminate Spill Area container->decon dispose 7. Dispose of Waste & PPE as Halogenated Waste decon->dispose report 8. Report Incident to Supervisor dispose->report

Caption: Step-by-step procedure for managing a minor solid chemical spill.

5.2 First Aid Measures The following first aid measures are recommended based on the potential hazards. Seek medical attention in all cases of significant exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Waste Disposal

As a brominated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.

  • Containers: Use a robust, sealed container for both solid and liquid waste.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a licensed hazardous waste disposal service.[13]

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Derivatives of benzo[b]thiophene have shown potential as anti-microbial, anti-inflammatory, and notably, as anti-cancer agents through mechanisms such as kinase inhibition. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of C-C bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto the benzo[b]thiophene core.

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-3-methylbenzo[b]thiophene in Suzuki cross-coupling reactions. The resulting 5-aryl-3-methylbenzo[b]thiophene derivatives are of significant interest in drug discovery, particularly for the development of novel kinase inhibitors.

Suzuki Cross-Coupling of this compound: An Overview

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

The general transformation is depicted below:

General Reaction Scheme for Suzuki Coupling of this compound

Key Reaction Components:

  • Substrate: this compound

  • Coupling Partner: Aryl or heteroaryl boronic acid/ester

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor.

  • Ligand: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the reaction.

  • Base: An inorganic base is necessary for the transmetalation step.

  • Solvent: A mixture of an organic solvent and water is typically used.

Experimental Protocols

While a specific, optimized protocol for this compound is not extensively reported, the following protocols, adapted from successful Suzuki couplings of structurally similar brominated thiophenes, provide a robust starting point.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely applicable method for the Suzuki coupling of various aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using Pd(OAc)₂ with a Phosphine Ligand

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos) (4–8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene or 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04-0.08 mmol). Add this mixture to the main reaction flask.

  • Add the organic solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (2 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12–24 hours.

  • Follow steps 5-9 from Protocol 1 for reaction monitoring, work-up, and purification.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of brominated thiophene derivatives with various arylboronic acids. This data, primarily from the coupling of 2,5-dibromo-3-methylthiophene, serves as a valuable guide for optimizing the reaction of this compound.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Brominated Thiophenes

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-methylthiophene2.5K₃PO₄1,4-Dioxane/H₂O9012Low to Moderate
Pd(dppf)Cl₂Dihaloarenes (general)3K₂CO₃1,4-Dioxane/H₂O110-11512-18Good to Excellent
Pd(OAc)₂ / SPhosAryl Bromides (general)2K₃PO₄Toluene/H₂O10012High

Note: Yields are highly dependent on the specific arylboronic acid used. "Low to Moderate" and "Good to Excellent" are qualitative descriptions from literature where specific percentages were not provided for all derivatives.

Table 2: Substrate Scope for the Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with Arylboronic Acids (Mono-arylated Products)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Bromo-3-methyl-5-phenylthiophene55
24-Methylphenylboronic acid2-Bromo-3-methyl-5-(p-tolyl)thiophene63
34-Methoxyphenylboronic acid2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene58
44-Chlorophenylboronic acid2-Bromo-5-(4-chlorophenyl)-3-methylthiophene49
54-Fluorophenylboronic acid2-Bromo-5-(4-fluorophenyl)-3-methylthiophene52
63-Nitrophenylboronic acid2-Bromo-3-methyl-5-(3-nitrophenyl)thiophene45
7Naphthalene-1-boronic acid2-Bromo-3-methyl-5-(naphthalen-1-yl)thiophene41

*Reaction Conditions: 2,5-dibromo-3-methylthiophene (

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylbenzo[b]thiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of functional groups and the construction of complex molecular architectures. This document provides detailed application notes and generalized protocols for several key palladium-catalyzed reactions utilizing this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods are foundational for the synthesis of novel compounds for drug discovery and the development of advanced organic materials.

Data Presentation: A Comparative Overview of Coupling Reactions

The following table summarizes typical reaction conditions and expected outcomes for the palladium-catalyzed functionalization of this compound. Please note that these are representative conditions and may require optimization for specific substrates and desired products.

Reaction Type Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Suzuki-Miyaura Aryl/Heteroarylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, or K₃PO₄Toluene/H₂O, Dioxane/H₂O, or DMF80-11012-2470-95
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂ with PPh₃ or P(o-tol)₃Et₃N, K₂CO₃, or NaOAcDMF, Acetonitrile, or Toluene100-14012-2460-85
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ with CuIEt₃N, DiisopropylamineTHF, DMF, or Toluene25-802-1275-98
Buchwald-Hartwig Amine (Primary or Secondary)Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or THF80-12012-2465-90

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions with this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Many of the reagents are flammable, toxic, or corrosive.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-methylbenzo[b]thiophenes

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.03 eq) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 5-Alkenyl-3-methylbenzo[b]thiophenes

This protocol provides a general procedure for the Heck coupling of an alkene with this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF or acetonitrile)

  • Sealed tube or Schlenk flask

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound (1.0 eq), the palladium catalyst (0.05 eq), and the phosphine ligand (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent and the base (2.0 eq).

  • Add the alkene (1.5 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl-3-methylbenzo[b]thiophenes

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-6 mol%)

  • Amine base (e.g., Et₃N or diisopropylamine, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the palladium catalyst (0.02 eq) and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1.0 eq), the anhydrous, degassed solvent, and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-methylbenzo[b]thiophenes

This protocol describes a general procedure for the C-N cross-coupling of an amine with this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, Coupling Partner, and Base in a Schlenk Flask inert_atm Evacuate and Backfill with Inert Gas start->inert_atm add_catalyst Add Palladium Catalyst and Ligand add_solvent Add Degassed Solvent add_catalyst->add_solvent inert_atm->add_catalyst heat Heat Reaction Mixture with Stirring add_solvent->heat monitor Monitor Progress by TLC or GC-MS heat->monitor cool Cool to Room Temperature and Dilute monitor->cool Upon Completion wash Wash with Water and Brine cool->wash dry Dry Organic Phase and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X\nLn R-Pd(II)-X Ln Oxidative\nAddition->R-Pd(II)-X\nLn Transmetalation Transmetalation R-Pd(II)-X\nLn->Transmetalation R-Pd(II)-R'\nLn R-Pd(II)-R' Ln Transmetalation->R-Pd(II)-R'\nLn Reductive\nElimination Reductive Elimination R-Pd(II)-R'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' R-R' Reductive\nElimination->R-R' R-X R-X R-X->Oxidative\nAddition R'-M R'-M R'-M->Transmetalation

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Application of 5-Bromo-3-methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylbenzo[b]thiophene is a versatile heterocyclic building block in medicinal chemistry. The benzothiophene scaffold itself is a privileged structure, found in a variety of biologically active compounds and approved drugs. The presence of a bromine atom at the 5-position and a methyl group at the 3-position offers strategic advantages for the synthesis of diverse molecular libraries. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity for biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its application in the development of kinase inhibitors and serotonin receptor modulators. It also includes detailed experimental protocols for key synthetic transformations and biological assays.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the adaptability of the benzothiophene core to interact with various biological targets.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiophene scaffold can serve as a core structure for the design of ATP-competitive kinase inhibitors. The 5-position of the benzothiophene ring, functionalized via the bromo substituent, can be elaborated to project into the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can enhance potency and selectivity.

Development of Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and pathological processes.[1] Modulators of these receptors are important for treating various central nervous system disorders. The benzothiophene moiety can mimic the indole nucleus of serotonin, making it a suitable scaffold for the design of ligands for 5-HT receptors.[2][3] Strategic substitution at the 5-position of this compound can be used to fine-tune the affinity and selectivity for different 5-HT receptor subtypes.

Quantitative Data Presentation

While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents representative data for a closely related benzothiophene derivative, highlighting the potential potency that can be achieved with this scaffold.

Table 1: Representative Biological Activity of a Benzothiophene Derivative

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
1 p38α MAP KinaseEnzyme Assay8-Fictional Example

This data is illustrative and intended to demonstrate the potential of the benzothiophene scaffold. Specific activity of derivatives of this compound would require dedicated synthesis and testing.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-methylbenzo[b]thiophenes

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized 5-aryl-3-methylbenzo[b]thiophene derivative

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a well of the microplate, add the kinase assay buffer, the target kinase, and the test compound solution.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature or 30 °C.

  • Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection reagents according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Mandatory Visualizations

Signaling Pathway: Generic Kinase Signaling Cascade

G Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor Benzothiophene Inhibitor Inhibitor->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 5-Bromo-3-methyl- benzo[b]thiophene Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound 5-Aryl-3-methyl- benzo[b]thiophene Characterization->Final_Compound Assay In Vitro Kinase Assay Final_Compound->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for the synthesis and biological evaluation of 5-aryl-3-methylbenzo[b]thiophenes.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Bromo-3-methylbenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from 5-Bromo-3-methylbenzo[b]thiophene. The methodologies outlined below are based on recent advancements in the development of benzo[b]thiophene-based compounds targeting various cancer-related pathways, including the RhoA/ROCK signaling pathway, tubulin polymerization, and ferroptosis.

Introduction

Benzo[b]thiophene derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Their structural resemblance to endogenous molecules allows them to interact with various biological targets, making them attractive candidates for the development of novel therapeutics. Recent studies have highlighted the potential of specifically substituted benzo[b]thiophenes as potent anticancer agents. This document details the synthetic routes from this compound to bioactive molecules and the protocols for assessing their anticancer efficacy.

Synthesis of Bioactive Benzo[b]thiophene Derivatives

The following protocols describe the synthesis of key intermediates and final anticancer compounds starting from this compound.

Protocol 1: Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid

This protocol outlines the oxidation of the 3-methyl group of the starting material to a carboxylic acid, a crucial intermediate for the synthesis of many active derivatives.[1]

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Sodium sulfite (Na2SO3)

  • Hydrochloric acid (HCl)

  • Pyridine

  • Water

Procedure:

  • A mixture of this compound (1 equivalent) and sodium carbonate in pyridine and water is prepared in a round-bottom flask.

  • The mixture is heated to reflux.

  • Potassium permanganate (4 equivalents) is added portion-wise over a period of 2-3 hours.

  • The reaction mixture is refluxed for an additional 24 hours.

  • After cooling to room temperature, the excess permanganate is destroyed by the addition of sodium sulfite.

  • The mixture is filtered to remove manganese dioxide.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Protocol 2: General Procedure for Amide Synthesis from 5-Bromobenzo[b]thiophene-3-carboxylic acid

This protocol describes the coupling of the synthesized carboxylic acid with various amines to produce a library of amide derivatives, which have shown significant anticancer activity.[1]

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • Desired amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-Bromobenzo[b]thiophene-3-carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

Anticancer Activity and Quantitative Data

The synthesized benzo[b]thiophene derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Antiproliferative Activity of Benzo[b]thiophene-3-carboxamide Derivatives

A series of benzo[b]thiophene-3-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against MDA-MB-231 (human breast cancer) and MCF-7 (human breast cancer) cell lines. Compound b19 , a derivative where the 5-bromo is substituted with a 1-methyl-1H-pyrazol group and a specific amide at the 3-position, showed significant activity.[1][2][3]

CompoundModification at C5Amide Moiety at C3MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
b19 1-methyl-1H-pyrazolSpecific Amide2.5 (approx.)Not explicitly stated in top results
Table 2: Antiproliferative Activity of 2-Aroyl-5-aminobenzo[b]thiophene Derivatives

These compounds were identified as potent inhibitors of tubulin polymerization. The IC50 values for selected compounds against a variety of cancer cell lines are presented below.[4]

CompoundCancer Cell LineIC50 (nM)
3c Variety of cell lines2.6 - 18
3d Variety of cell lines2.6 - 18
3e Variety of cell lines2.6 - 18
Table 3: Cytotoxic Activity of 3-iodo-2-phenylbenzo[b]thiophene (IPBT)

The EC50 values for the novel benzothiophene derivative IPBT were determined across a panel of cancer cell lines.[5]

Cancer Cell LineCell TypeEC50 (µM)
MDA-MB-231Breast Cancer126.67
HepG2Liver Cancer67.04
LNCaPProstate Cancer127.59
Caco-2Colorectal Cancer63.74
Panc-1Pancreatic Cancer76.72
HeLaCervical Cancer146.75
IshikawaEndometrial Cancer110.84

Experimental Protocols for Biological Assays

Protocol 3: Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzo[b]thiophene derivatives (dissolved in DMSO)

  • MTS or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50/EC50 values.

Protocol 4: Tubulin Polymerization Inhibition Assay

This assay is used to evaluate the effect of compounds on the assembly of microtubules.[4]

Materials:

  • Purified tubulin

  • GTP

  • Polymerization buffer

  • Synthesized compounds

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the synthesized compound at various concentrations. A known tubulin inhibitor (e.g., combretastatin A-4) and a vehicle control should be included.

  • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

  • Monitor the change in absorbance (turbidity) at 340 nm over time.

  • The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Synthetic Workflow

This diagram illustrates the overall synthetic strategy from the starting material to the final bioactive compounds.

G A This compound B Oxidation of Methyl Group A->B KMnO4 C 5-Bromobenzo[b]thiophene-3-carboxylic acid B->C D Amide Coupling / Esterification C->D Amines/Alcohols, Coupling Agents F Suzuki/Stille Coupling C->F Boronic Acids/Stannanes, Pd Catalyst E Bioactive Amide/Ester Derivatives D->E G 5-Aryl/Heteroaryl-benzo[b]thiophene Derivatives F->G

Caption: Synthetic workflow for anticancer agents.

Diagram 2: RhoA/ROCK Signaling Pathway Inhibition

This diagram shows the targeted inhibition of the RhoA/ROCK pathway by certain benzo[b]thiophene derivatives, leading to anticancer effects such as reduced proliferation and migration.[2][3]

G cluster_0 Cell Membrane RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (pMLC) MLC->pMLC StressFibers Stress Fiber Formation pMLC->StressFibers Proliferation Cell Proliferation, Migration, Invasion StressFibers->Proliferation Apoptosis Apoptosis Compound Benzo[b]thiophene Derivative (e.g., b19) Compound->RhoA_GTP Inhibition Compound->ROCK Inhibition Compound->Apoptosis Promotion

Caption: Inhibition of the RhoA/ROCK pathway.

Diagram 3: Experimental Logic for Anticancer Drug Discovery

This diagram outlines the logical flow from compound synthesis to biological evaluation in the discovery of new anticancer agents.

G A Design & Synthesis of This compound Derivatives B In Vitro Screening A->B C Cell Viability Assays (e.g., MTT, MTS) B->C H Lead Compound Identification C->H Identify potent compounds D Mechanism of Action Studies E Tubulin Polymerization Assay D->E F Western Blot (e.g., for RhoA/ROCK pathway proteins) D->F G Cell Cycle Analysis D->G H->D I In Vivo Studies (Xenograft models) H->I Promising candidates

Caption: Drug discovery workflow.

References

Application Notes and Protocols for Electrophilic Cyclization of 2-Alkynyl Thioanisoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2,3-disubstituted benzo[b]thiophenes via the electrophilic cyclization of 2-alkynyl thioanisoles. Benzo[b]thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous pharmaceuticals and functional materials.[1][2]

Introduction

The electrophilic cyclization of 2-alkynyl thioanisoles is a powerful and versatile method for the synthesis of the benzo[b]thiophene core structure. This method offers a direct route to functionalized benzo[b]thiophenes, which are key components in various FDA-approved drugs such as raloxifene, brexpiprazole, and zileuton. The reaction proceeds through the activation of the alkyne by an electrophile, followed by an intramolecular nucleophilic attack of the sulfur atom. A variety of electrophiles can be employed, leading to diverse substitution patterns on the resulting benzo[b]thiophene ring.[3]

Experimental Workflow

The overall experimental process for the synthesis of 2,3-disubstituted benzo[b]thiophenes via electrophilic cyclization is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis of 2-Alkynyl Thioanisole cluster_cyclization Electrophilic Cyclization cluster_analysis Purification and Analysis start_materials 2-Halothioanisole + Terminal Alkyne sonogashira Pd-catalyzed Sonogashira Coupling start_materials->sonogashira substrate 2-Alkynyl Thioanisole sonogashira->substrate reaction Cyclization Reaction substrate->reaction electrophile Electrophile (e.g., I₂, NBS, etc.) electrophile->reaction product 2,3-Disubstituted Benzo[b]thiophene reaction->product purification Column Chromatography product->purification characterization NMR, HRMS, Melting Point purification->characterization

Caption: Experimental workflow for the synthesis of 2,3-disubstituted benzo[b]thiophenes.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and yields for the electrophilic cyclization of various 2-alkynyl thioanisoles with different electrophiles.

EntrySubstrate (R group)Electrophile (equiv.)SolventTemp. (°C)TimeProductYield (%)Reference
1PhenylI₂ (1.1)CH₂Cl₂2510 min3-Iodo-2-phenylbenzo[b]thiophene98[3]
24-MethylphenylI₂ (1.1)CH₂Cl₂2510 min3-Iodo-2-(4-methylphenyl)benzo[b]thiophene96[3]
34-MethoxyphenylI₂ (1.1)CH₂Cl₂2510 min3-Iodo-2-(4-methoxyphenyl)benzo[b]thiophene99[3]
4n-ButylI₂ (1.1)CH₂Cl₂2510 min2-n-Butyl-3-iodobenzo[b]thiophene98[3]
5TrimethylsilylI₂ (1.1)CH₂Cl₂2510 min3-Iodo-2-(trimethylsilyl)benzo[b]thiophene95[3]
6PhenylBr₂ (1.1)CH₂Cl₂2510 min3-Bromo-2-phenylbenzo[b]thiophene97[3]
7PhenylNBS (1.2)CH₂Cl₂2520 min3-Bromo-2-phenylbenzo[b]thiophene95[3]
8PhenylPhSeCl (1.1)CH₂Cl₂2510 min2-Phenyl-3-(phenylselenyl)benzo[b]thiophene96[3]
9PhenylMe₂S(SMe)BF₄ (2.0)CH₂Cl₂2524 h3-(Methylthio)-2-phenylbenzo[b]thiophene92
104-FluorophenylMe₂S(SMe)BF₄ (2.0)CH₂Cl₂2524 h2-(4-Fluorophenyl)-3-(methylthio)benzo[b]thiophene95

Experimental Protocols

Protocol 1: Synthesis of 2-Alkynyl Thioanisoles

This protocol describes the synthesis of the starting 2-alkynyl thioanisole via a Palladium-catalyzed Sonogashira coupling reaction.[1][3]

Materials:

  • o-Iodothioanisole (or o-bromothioanisole)

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent (e.g., DMF or Et₃N)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of o-iodothioanisole (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %) in triethylamine (20 mL), add the terminal alkyne (1.2 equiv).[4]

  • Flush the reaction flask with argon and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the residue with diethyl ether.

  • Wash the filtrate with a saturated aqueous solution of NaCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl thioanisole.

Protocol 2: Electrophilic Cyclization

This protocol provides a general procedure for the electrophilic cyclization of 2-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes.[3]

Materials:

  • 2-Alkynyl thioanisole

  • Electrophile (e.g., I₂, NBS, Me₂S(SMe)BF₄)

  • Solvent (e.g., CH₂Cl₂)

  • Saturated aqueous Na₂S₂O₃ (for iodine reactions)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve the 2-alkynyl thioanisole (0.3 mmol, 1.0 equiv) in CH₂Cl₂ (3 mL) in a reaction vial.

  • Add the electrophile (e.g., I₂ (1.1 equiv) or dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 equiv)) to the solution.[3]

  • Stir the reaction mixture at room temperature for the time indicated in the data table (or until completion as monitored by TLC).

  • For reactions with I₂, dilute the mixture with ether and wash with saturated aqueous Na₂S₂O₃.[5]

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, dry over MgSO₄, and filter.

  • Concentrate the solution under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure 2,3-disubstituted benzo[b]thiophene.

Proposed Reaction Mechanism

The generally accepted mechanism for the electrophilic cyclization of 2-alkynyl thioanisoles involves three key steps: electrophilic activation of the alkyne, intramolecular nucleophilic attack by the sulfur atom, and subsequent dealkylation.[6]

reaction_mechanism sub_a 2-Alkynyl Thioanisole intermediate_a Vinyl Cation Intermediate sub_a->intermediate_a Electrophilic Attack electrophile E⁺ intermediate_b Sulfonium Intermediate intermediate_a->intermediate_b Intramolecular Nucleophilic Attack product Benzo[b]thiophene intermediate_b->product Dealkylation demethylated_product CH₃-E

Caption: Proposed mechanism for electrophilic cyclization of 2-alkynyl thioanisoles.

This reaction is initiated by the attack of the alkyne's triple bond on the electrophile (E⁺), leading to a vinyl cation intermediate.[6] The sulfur atom then acts as an intramolecular nucleophile, attacking the cationic center to form a five-membered ring and a sulfonium intermediate. Finally, a nucleophile (often the counterion of the electrophile) attacks one of the methyl groups on the sulfur, leading to dealkylation and the formation of the stable, aromatic benzo[b]thiophene product.[6]

References

The Role of 5-Bromo-3-methylbenzo[b]thiophene as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylbenzo[b]thiophene is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4][5] The presence of a bromine atom at the 5-position and a methyl group at the 3-position offers strategic points for chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[6] Concurrently, the methyl group can be functionalized, for example, through benzylic bromination, to introduce further diversity. This document provides an overview of the synthetic utility of this compound, detailed experimental protocols for its synthesis and subsequent functionalization, and explores its potential in the development of modulators for key signaling pathways implicated in various diseases.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₇BrS[7]
Molecular Weight 227.12 g/mol [7]
CAS Number 1196-09-4[8]
Purity Typically ≥97%[8]
Appearance Off-white to light yellow solid
Storage Conditions Room temperature, protected from light and moisture[8]

Synthesis and Functionalization Protocols

Synthesis of Substituted Benzo[b]thiophenes

Protocol 2.1.1: Synthesis of 5-Bromo-2-methylbenzothiophene (Representative Protocol)

This protocol is based on the procedure described by W. K. Anderson and can be adapted for the synthesis of other substituted benzothiophenes.[9]

Materials:

  • 3-(4-bromothiophenoxy)-2-chloro-1-propene

  • N,N-diethylaniline

  • Diethyl ether

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 3-(4-bromothiophenoxy)-2-chloro-1-propene (0.142 mol) and N,N-diethylaniline (180 mL) is heated to 210-215 °C for 48 hours.[9]

  • After cooling, the reaction mixture is diluted with diethyl ether.

  • The ethereal layer is washed three times with 200 mL of 10% HCl.[9]

  • The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield the final product.[9]

Quantitative Data (for 5-Bromo-2-methylbenzothiophene):

ParameterValueReference
Yield 46%[9]
Appearance White solid[9]
Functionalization of the Benzothiophene Scaffold

The bromine and methyl groups on the this compound scaffold are key handles for introducing molecular diversity.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling of Brominated Benzothiophenes (General Protocol)

The bromine atom at the 5-position is a versatile handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling.[6] This reaction is fundamental in modern medicinal chemistry for creating carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki Coupling of a Similar Thiophene Derivative (2,5-dibromo-3-methylthiophene): [6]

Arylboronic AcidProduct Yield
Phenylboronic acid55%
4-Methoxyphenylboronic acid63%
4-Chlorophenylboronic acid48%
4-Nitrophenylboronic acid42%

Application in the Development of Signaling Pathway Modulators

While no specific drug is directly synthesized from this compound in the available literature, the benzothiophene scaffold is a core component of molecules targeting critical signaling pathways in diseases such as cancer and metabolic disorders.[1][2][3][4][5] Below are application notes for two such pathways.

Targeting the RhoA/ROCK Signaling Pathway in Cancer

Background: The RhoA/ROCK signaling pathway is a crucial regulator of the actin cytoskeleton and is implicated in cell migration, proliferation, and survival.[6][10] Its dysregulation is a hallmark of many cancers, contributing to tumor progression and metastasis.[6] Therefore, inhibitors of this pathway are attractive as potential anti-cancer therapeutics. Several benzothiophene-containing molecules have been investigated as inhibitors of this pathway.

Mechanism of Action: Benzothiophene derivatives can be designed to inhibit key components of the RhoA/ROCK pathway. These inhibitors can act by competing with ATP at the kinase domain of ROCK or by allosterically modulating the protein. Inhibition of ROCK leads to a decrease in the phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), resulting in reduced stress fiber formation, decreased cell motility, and induction of apoptosis.[6][10][11][12][]

RhoA_ROCK_Pathway Ext_Signal Extracellular Signals (e.g., Growth Factors, LPA) Receptor GPCR / Receptor Tyrosine Kinase Ext_Signal->Receptor RhoGEF RhoGEF Receptor->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLCP ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation Actin_Poly Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Poly Cofilin_P p-Cofilin (Inactive) Cell_Response Cell Migration, Proliferation, Invasion Actin_Poly->Cell_Response MLC_P p-MLC MLC->MLC_P Actomyosin Actomyosin Contractility MLC_P->Actomyosin Actomyosin->Cell_Response Benzothiophene Benzothiophene-based Inhibitor Benzothiophene->ROCK Inhibition

Figure 1. RhoA/ROCK Signaling Pathway and Inhibition.
Development of Farnesoid X Receptor (FXR) Agonists

Background: The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[14][15][16] FXR is a well-established therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Several benzothiophene derivatives have been identified as potent FXR agonists.

Mechanism of Action: FXR is activated by bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.[14][17] This leads to the regulation of genes involved in bile acid synthesis and transport. For instance, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[16][17] Benzothiophene-based FXR agonists mimic the action of endogenous bile acids, thereby activating these regulatory pathways and restoring metabolic homeostasis.[14][16][18]

FXR_Signaling_Pathway Benzothiophene Benzothiophene-based FXR Agonist FXR FXR Benzothiophene->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to SHP SHP Gene Expression FXRE->SHP Upregulates Lipid_Metabolism Regulation of Lipid Metabolism FXRE->Lipid_Metabolism Regulates Glucose_Homeostasis Regulation of Glucose Homeostasis FXRE->Glucose_Homeostasis Regulates CYP7A1 CYP7A1 Gene Expression SHP->CYP7A1 Inhibits Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid

Figure 2. FXR Signaling Pathway Activation.

Conclusion

This compound represents a key building block for the synthesis of a diverse array of pharmacologically active compounds. Its strategic functionalization allows for the generation of libraries of novel molecules for drug discovery programs. The benzothiophene scaffold is a proven pharmacophore, and its derivatives are promising candidates for the modulation of critical signaling pathways, including the RhoA/ROCK and FXR pathways. The protocols and application notes provided herein offer a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics based on the versatile benzothiophene core.

References

Application Notes and Protocols for Developing Antimicrobial Compounds from 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development of novel antimicrobial agents derived from 5-Bromo-3-methylbenzo[b]thiophene. This document outlines the synthesis of potential antimicrobial candidates, protocols for their evaluation, and a discussion of their potential mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The benzo[b]thiophene scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The introduction of a bromine atom and a methyl group on the benzo[b]thiophene core, as in this compound, offers a unique starting point for the synthesis of a diverse library of compounds with potential antimicrobial efficacy. This document details the derivatization of this core structure, focusing on the synthesis of thiosemicarbazones, and provides protocols for assessing their antimicrobial activity and cytotoxicity.

Data Presentation: Antimicrobial Activity of Representative Benzo[b]thiophene Derivatives

While specific antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related 3-bromobenzo[b]thiophene derivatives to provide a baseline for expected activity. These compounds share the key 3-bromo-benzo[b]thiophene core, suggesting that derivatives of this compound may exhibit similar potency, particularly against Gram-positive bacteria and fungi.[1][2]

Table 1: Antibacterial Activity of 3-Bromobenzo[b]thiophene Derivatives

Compound IDR-Group at 2-positionTest OrganismMIC (µg/mL)
1 -C(OH)(cyclohexyl)₂Bacillus cereus16
Staphylococcus aureus16
Enterococcus faecalis16
2 -C(OH)(CH₃)₂Staphylococcus aureus64
Enterococcus faecalis64

Data extracted from a study on 3-halobenzo[b]thiophenes.[1][2]

Table 2: Antifungal Activity of 3-Bromobenzo[b]thiophene Derivatives

Compound IDR-Group at 2-positionTest OrganismMIC (µg/mL)
1 -C(OH)(cyclohexyl)₂Candida albicans16
2 -C(OH)(CH₃)₂Candida albicans64

Data extracted from a study on 3-halobenzo[b]thiophenes.[1][2]

Table 3: Cytotoxicity of Representative Thiophene Derivatives

Compound ClassSpecific CompoundCell LineIC₅₀ (µM)
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast Cancer)5.52
Aminothiophene DerivativesCompound 15bA2780 (Ovarian Cancer)12 ± 0.17
Thiophene CarboxamidesMB-D2A375 (Melanoma)Not specified, but showed significant cytotoxic effect

IC₅₀ values provide an indication of the potential toxicity of the compound class to mammalian cells.[3]

Experimental Protocols

Synthesis of Antimicrobial Compounds

A key strategy for developing potent antimicrobial agents from this compound is the introduction of a thiosemicarbazone moiety. This functional group is known to be a versatile pharmacophore in antimicrobial drug design. The synthetic scheme involves two main steps: formylation of the starting material followed by condensation with thiosemicarbazide.

Step 1: Synthesis of this compound-2-carbaldehyde (Intermediate 1)

This protocol is adapted from established formylation procedures for thiophene derivatives.

  • Materials:

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) to the stirred solution.

    • Add anhydrous DMF (3 equivalents) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound-2-carbaldehyde.

Step 2: Synthesis of (E)-2-((5-bromo-3-methylbenzo[b]thiophen-2-yl)methylene)hydrazine-1-carbothioamide (Thiosemicarbazone Derivative)

This protocol is a standard condensation reaction to form thiosemicarbazones.

  • Materials:

    • This compound-2-carbaldehyde (Intermediate 1)

    • Thiosemicarbazide

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of thiosemicarbazide (1.1 equivalents) in warm ethanol to the flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the final thiosemicarbazone derivative.

Antimicrobial Susceptibility Testing

Protocol 3.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Synthesized thiosemicarbazone derivative

    • Bacterial and/or fungal strains

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • 0.5 McFarland standard

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of Inoculum:

      • From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile broth.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions:

      • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to achieve a range of desired concentrations.

    • Inoculation and Incubation:

      • Add the prepared microbial inoculum to each well containing the compound dilutions.

      • Include a positive control (microorganism with no compound) and a negative control (broth only).

      • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • Determination of MIC:

      • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

Cytotoxicity Assay

Protocol 3.3.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Human cell line (e.g., HEK293 - normal human embryonic kidney cells)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

    • Synthesized thiosemicarbazone derivative

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed the human cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in the cell culture medium.

      • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

      • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

      • Incubate the plate for 24-48 hours.

    • MTT Addition and Incubation:

      • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization and Absorbance Measurement:

      • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic_Workflow start 5-Bromo-3-methyl- benzo[b]thiophene reagent1 POCl3, DMF start->reagent1 intermediate This compound- 2-carbaldehyde reagent2 Thiosemicarbazide, EtOH, H+ intermediate->reagent2 reagent1->intermediate final_product Thiosemicarbazone Derivative reagent2->final_product Antimicrobial_Screening_Workflow compound Synthesized Compound mic_test Broth Microdilution (MIC Determination) compound->mic_test cytotoxicity_test MTT Assay (IC50 on Mammalian Cells) compound->cytotoxicity_test data_analysis Data Analysis & Hit Identification mic_test->data_analysis cytotoxicity_test->data_analysis hit Promising Lead Compound data_analysis->hit Antimicrobial_Mechanism compound Thiosemicarbazone Derivative cell_entry Bacterial Cell Entry compound->cell_entry metal_chelation Chelation of Intracellular Metal Ions (e.g., Zn²⁺, Fe²⁺) cell_entry->metal_chelation enzyme_inhibition Inhibition of Metalloenzymes (e.g., DNA Gyrase) metal_chelation->enzyme_inhibition dna_disruption Disruption of DNA Replication & Repair enzyme_inhibition->dna_disruption cell_death Bacterial Cell Death dna_disruption->cell_death

References

Application Notes and Protocols for the Functionalization of the Benzothiophene Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the various methods available for the functionalization of the benzothiophene core, a crucial scaffold in medicinal chemistry and materials science.[1][2] The benzothiophene nucleus is a key component in a range of pharmaceuticals, including the antifungal agent sertaconazole and the osteoporosis drug raloxifene.[2][3] This document outlines key synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data to aid in the development of novel benzothiophene derivatives.

Introduction to Benzothiophene Functionalization

The functionalization of the benzothiophene core is of significant interest due to the diverse biological activities exhibited by its derivatives, which include anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][4][5] Direct C-H functionalization has emerged as a powerful and efficient method for modifying the benzothiophene skeleton, offering advantages in terms of atom economy and reduced synthetic steps.[2] Functionalization can be directed to various positions on the benzothiophene ring, with the C2 and C3 positions being the most commonly targeted due to the reactivity of their C-H bonds.[2]

Key Functionalization Strategies

Several catalytic and non-catalytic methods have been developed for the regioselective functionalization of benzothiophene. These include:

  • Palladium-Catalyzed C-H Activation: This is a widely used method for the direct arylation and olefination of the benzothiophene core, particularly at the C2 position.[6][7][8][9][10]

  • Metal-Free C-H Functionalization: These methods often utilize activating groups, such as the oxidation of the sulfur atom to a sulfoxide, to enable regioselective functionalization without the need for transition metals.[2][11][12]

  • Domino Reactions: These protocols allow for the efficient synthesis of complex, functionalized benzothiophenes in a single step from simple starting materials.[13]

  • Gold-Catalyzed Reactions: Gold catalysts have been employed for the C3-functionalization of benzothiophene S-oxides with alkynes.[14][15][16]

Below are diagrams illustrating a general workflow for benzothiophene functionalization and the common sites of functionalization on the benzothiophene core.

experimental_workflow start Benzothiophene Substrate functionalization Functionalization Reaction (e.g., C-H Activation) start->functionalization Reagents, Catalyst purification Purification (e.g., Column Chromatography) functionalization->purification Crude Product characterization Characterization (NMR, Mass Spec) purification->characterization Purified Product end Functionalized Product characterization->end

Caption: General experimental workflow for the functionalization of a benzothiophene substrate.

Caption: Common sites for C-H functionalization on the benzothiophene core.

Data Presentation: Summary of Functionalization Reactions

The following tables summarize quantitative data for various benzothiophene functionalization methods reported in the literature.

Table 1: C2-Arylation of Benzothiophene via Ag(I)-C-H Activation [7]

EntryAryl IodideCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Iodotoluene0.4HFIP301695
24-Iodoanisole0.4HFIP301692
31-Iodo-4-nitrobenzene0.4HFIP301675
41-Iodo-4-fluorobenzene0.4HFIP301688

Table 2: Metal-Free C3-Arylation of Benzothiophene S-Oxides [2]

EntryPhenolReagentSolventTemp (°C)Time (h)Yield (%)
1PhenolTFAACH2Cl225185
24-MethoxyphenolTFAACH2Cl225182
34-ChlorophenolTFAACH2Cl225178
42-NaphtholTFAACH2Cl225190

Table 3: Gold-Catalyzed C3-Alkylation of Benzothiophene S-Oxides with Alkynes [14]

EntryAlkyneCatalystSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene[DTBPAu(PhCN)]SbF6C6H5F751681
21-Octyne[DTBPAu(PhCN)]SbF6C6H5F751675
34-Tolylacetylene[DTBPAu(PhCN)]SbF6C6H5F751685
4Cyclopropylacetylene[DTBPAu(PhCN)]SbF6C6H5F751668

Experimental Protocols

Protocol 1: Near-Room-Temperature C2-Arylation of Benzothiophene[7]

This protocol describes the Ag(I)-mediated, Pd-catalyzed C2-arylation of benzo[b]thiophene.

Materials:

  • Benzo[b]thiophene

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver(I) oxide (Ag2O)

  • Sodium acetate (NaOAc)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate (EtOAc)

  • Silica gel

Procedure:

  • To a reaction vessel, add Pd(OAc)2 (0.4 mol %), silver oxide (1.0 equiv), NaOAc (0.5 equiv), aryl iodide (1.0 equiv), and benzo[b]thiophene (2.0 equiv).

  • Add HFIP (1 M) to the vessel.

  • Stir the reaction mixture at 30 °C for 16 hours.

  • After completion, dilute the mixture with EtOAc (5 mL) and filter through a plug of silica gel.

  • Wash the silica plug with additional EtOAc (30 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-arylbenzo[b]thiophene.

Protocol 2: Metal-Free C3-Arylation via Interrupted Pummerer Reaction[2]

This protocol details the C3-arylation of benzothiophene S-oxide with a phenol coupling partner.

Materials:

  • Benzothiophene S-oxide

  • Phenol

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the benzothiophene S-oxide (1.0 equiv) and the phenol (1.5 equiv) in CH2Cl2.

  • In a separate flask, add TFAA (1.5 equiv) to CH2Cl2 and cool to 0 °C.

  • Slowly add the solution of the sulfoxide and phenol to the cooled TFAA solution.

  • Allow the reaction to stir at room temperature for the time indicated in Table 2.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway Involvement

Benzothiophene derivatives are known to interact with various biological targets. For instance, Raloxifene, a well-known drug containing the benzothiophene scaffold, acts as a selective estrogen receptor modulator (SERM). It exhibits estrogenic effects on bone and anti-estrogenic effects on the uterus and breast. The diagram below illustrates a simplified mechanism of action.

SERM_pathway cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Modulates Response Tissue-Specific Response (e.g., bone density increase, breast cancer inhibition) Transcription->Response Raloxifene Raloxifene (Benzothiophene Derivative) Raloxifene->ER Binds to

Caption: Simplified signaling pathway for Raloxifene, a benzothiophene-based SERM.

References

Application Notes and Protocols: 5-Bromo-3-methylbenzo[b]thiophene as a Versatile Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-3-methylbenzo[b]thiophene as a foundational building block for the development of novel organic semiconductor materials. This document details protocols for the synthesis of derivative compounds and their subsequent characterization and application in organic electronic devices, particularly Organic Field-Effect Transistors (OFETs). While direct performance data for polymers and small molecules derived from this compound is limited in publicly available literature, this guide utilizes data from closely related benzothiophene-based materials to provide representative performance benchmarks.

The benzothiophene core is a well-established and promising scaffold in the design of high-performance organic semiconductors. Its rigid, planar structure and potential for extended π-conjugation facilitate efficient charge transport. The strategic placement of a bromine atom, as in this compound, offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of materials with tunable electronic properties.

Synthetic Applications

This compound is an ideal precursor for creating more complex conjugated systems through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl, heteroaryl, or amino groups, which can be used to modulate the HOMO/LUMO energy levels, bandgap, and solid-state packing of the resulting materials.

1.1. Suzuki Cross-Coupling for Arylated Benzothiophenes

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between the brominated benzothiophene core and various arylboronic acids or esters. This approach is widely used to synthesize small molecules and polymers for organic electronics.

Experimental Protocol: Synthesis of 5-Aryl-3-methylbenzo[b]thiophene Derivatives via Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-aryl-3-methylbenzo[b]thiophene derivative.

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of benzothiophene are widely recognized for their excellent performance as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure of the semiconductor, which influences its thin-film morphology and charge transport characteristics.

2.1. Performance of a Representative Benzothiophene-Based Small Molecule

Due to the limited availability of specific performance data for derivatives of this compound, we present data for a closely related solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivative as a representative example.[1] This small molecule, synthesized via a Stille coupling reaction, demonstrates the potential of the broader class of benzothiophene-based materials in organic electronics.[1]

ParameterValue
Hole Mobility (µ) up to 0.005 cm²/Vs
On/Off Current Ratio > 10⁶
Device Architecture Bottom-Gate, Top-Contact
Deposition Method Solution Shearing

Table 1: OFET performance characteristics of a solution-processed thin film of a benzo[b]thieno[2,3-d]thiophene derivative.[1]

Experimental Protocol: Fabrication and Characterization of a Solution-Sheared OFET

Materials:

  • Synthesized benzothiophene derivative (e.g., 5-aryl-3-methylbenzo[b]thiophene)

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (300 nm)

  • Solvent for semiconductor (e.g., chloroform, chlorobenzene, or dichlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Substrate Treatment: Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), by vapor deposition or solution processing to improve the morphology of the semiconductor film.

  • Semiconductor Deposition: Dissolve the synthesized benzothiophene derivative in a suitable high-boiling point solvent at a concentration of 5-10 mg/mL. Deposit the semiconductor solution onto the treated substrate using the solution shearing technique at a controlled speed and temperature.

  • Annealing: Anneal the semiconductor film at a temperature optimized for the specific material (e.g., 100-150 °C) to improve crystallinity and molecular ordering.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor film through a shadow mask using thermal evaporation. This defines the channel length and width of the transistor.

  • Device Characterization: Measure the electrical characteristics of the OFET device in a probe station under ambient or inert atmosphere using a semiconductor parameter analyzer. Extract key performance metrics such as hole mobility and the on/off current ratio from the transfer and output curves.

Visualizations

3.1. Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Purification & Product start1 5-Bromo-3-methyl- benzo[b]thiophene reaction Pd(PPh₃)₄, Base Solvent, Heat start1->reaction start2 Arylboronic Acid start2->reaction workup Work-up & Purification reaction->workup product 5-Aryl-3-methyl- benzo[b]thiophene workup->product

Synthetic workflow for 5-aryl-3-methylbenzo[b]thiophene.

3.2. OFET Fabrication Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub Si/SiO₂ Substrate clean Cleaning sub->clean treat OTS Treatment clean->treat semi Semiconductor Deposition (Solution Shearing) treat->semi anneal Annealing semi->anneal elec Electrode Deposition (Au) anneal->elec char Electrical Measurement elec->char data Performance Metrics char->data

Workflow for OFET fabrication and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-3-methylbenzo[b]thiophene synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Reagent Quality: The purity of starting materials, especially the substituted thiophenol and the cyclizing agent, is crucial.

    • Solution: Ensure all reagents are of high purity and are properly stored. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Inefficient Bromination: If your synthesis involves a bromination step, incomplete bromination can result in a mixture of brominated and non-brominated products, thus lowering the yield of the desired compound.

    • Solution: Optimize the amount of the brominating agent (e.g., N-bromosuccinimide) and the reaction conditions (temperature, reaction time) for the bromination step.

  • Side Reactions: The formation of side products is a common cause of low yields.

    • Solution: Analyze the crude product to identify any major side products. Understanding the side reactions can help in optimizing the reaction conditions to minimize their formation. Common side reactions include over-bromination, polymerization, or rearrangement products.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, intermediates, the desired product, and side products.

  • Potential Impurities:

    • Unreacted 4-bromothiophenol or other starting materials.

    • Over-brominated or di-brominated products.

    • Polymeric materials.

    • Oxidized starting materials or products.

  • Minimization Strategies:

    • Control of Stoichiometry: Use the correct stoichiometric ratios of reactants. An excess of the brominating agent can lead to over-bromination.

    • Temperature Control: Maintain the optimal reaction temperature. Excursions to higher temperatures can promote side reactions.

    • Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.

    • Purification: While minimizing side reactions is ideal, effective purification is key to isolating the desired product. Column chromatography is a common and effective method for separating the target compound from impurities.[1]

Question: What is the best method for purifying the crude this compound?

Answer: Column chromatography is a widely used and effective method for the purification of this compound.[1]

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent System: A non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. The optimal eluent system should be determined by running preliminary TLC plates to achieve good separation between the product and impurities. A common starting point is a gradient of ethyl acetate in hexane.

Question: Are there alternative synthesis routes I can consider to improve my yield?

Answer: Yes, several synthetic routes to substituted benzo[b]thiophenes have been reported. If one method is proving problematic, exploring an alternative can be beneficial. Some common strategies include:

  • Electrophilic Cyclization of o-Alkynyl Thioanisoles: This method involves the cyclization of a substituted o-alkynyl thioanisole and has been shown to be effective for a variety of substituted benzo[b]thiophenes.[2][3]

  • Palladium-Catalyzed Annulation: Palladium-catalyzed reactions of substituted thiophenols with alkynes can provide a direct route to the benzo[b]thiophene core.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate reactions and improve yields by providing rapid and uniform heating.[4][5]

Data Presentation

The following tables summarize key quantitative data from various synthetic approaches to substituted benzo[b]thiophenes, which can be adapted for the synthesis of this compound.

Table 1: Comparison of Reaction Conditions and Yields for Benzo[b]thiophene Synthesis

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Electrophilic Cyclizationo-Alkynyl thioanisole, ElectrophileDichloromethaneRoom Temperature24up to 99%[2]
Microwave-Assisted Synthesis5-bromo-2-fluorobenzonitrile, Methyl thioglycolateDMSO1300.6Reasonable[4][5]
Bromination of 3-methylbenzo[b]thiophene3-methylbenzo[b]thiophene, NBS, BPOCCl4 or n-heptaneReflux4-6Not specified[6]

Experimental Protocols

This section provides a detailed, generalized methodology for a common synthetic route to this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical findings.

Protocol 1: Synthesis via Cyclization of a Substituted Thiophenol

This protocol is a generalized procedure based on common methods for synthesizing substituted benzo[b]thiophenes.

Materials:

  • 4-Bromothiophenol

  • A suitable cyclizing agent (e.g., a halo-substituted propene derivative)

  • A high-boiling point solvent (e.g., N,N-diethylaniline)

  • Diethyl ether

  • 10% Hydrochloric acid

  • Magnesium sulfate (anhydrous)

  • Hexane for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiophenol and the cyclizing agent in the high-boiling point solvent.

  • Heat the reaction mixture to reflux (approximately 210-215 °C) and maintain this temperature for the required reaction time (this can range from several hours to days, monitoring by TLC is recommended).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with 10% hydrochloric acid and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a solid.

Visualizations

Diagram 1: General Synthesis Pathway for this compound

Synthesis_Pathway A 4-Bromothiophenol B Intermediate A->B Reaction with cyclizing agent C This compound B->C Intramolecular Cyclization

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Reagent Purity Start->Check_Purity Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Purity->Optimize_Time_Temp Analyze_Side_Products Analyze Crude Mixture (TLC, GC-MS) Optimize_Time_Temp->Analyze_Side_Products Purification Optimize Purification (Column Chromatography) Analyze_Side_Products->Purification Alternative_Route Consider Alternative Synthesis Route Purification->Alternative_Route Alternative_Route->Optimize_Time_Temp No End Improved Yield Alternative_Route->End Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Purification of crude 5-Bromo-3-methylbenzo[b]thiophene by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying crude 5-Bromo-3-methylbenzo[b]thiophene using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is not eluting from the column. What could be the problem?

A1: This is a common issue that can arise from several factors. Here are the most likely causes and their solutions:

  • Incorrect Solvent System: The eluent may be too non-polar. This compound is a relatively non-polar compound, but if it is not moving at all, the polarity of your solvent system may be too low.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, try a 99:1 hexane:ethyl acetate mixture and slowly increase the ethyl acetate concentration.

  • Compound Decomposition: The compound may be unstable on silica gel and has decomposed on the column.[1]

    • Solution: Test the stability of your compound on a TLC plate coated with silica gel. Spot the compound and let the plate sit for an hour before eluting to see if any degradation occurs.[1] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]

  • Sample Precipitation at the Top of the Column: If the sample was loaded in a solvent in which it is not very soluble, it might have precipitated upon contact with the less polar column eluent.

    • Solution: Ensure the sample is fully dissolved in the minimum amount of loading solvent.[2] Dry loading the sample onto silica gel can also prevent this issue.[2]

Q2: The separation between my desired product and an impurity is very poor. How can I improve it?

A2: Achieving good separation requires optimizing several parameters.

  • Suboptimal Eluent System: The chosen solvent system may not be selective enough for the components in your mixture.

    • Solution: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest ΔRf). An ideal Rf for the target compound is typically between 0.3 and 0.4.[1]

  • Column Overloading: Too much crude material was loaded onto the column for its size.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Poor Column Packing: The column may have been packed unevenly, leading to channeling and band broadening.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

Q3: My compound is coming off the column, but the fractions are very dilute or show significant "tailing." What should I do?

A3: Tailing can make it difficult to obtain a pure product and can lead to low recovery.

  • Compound Adsorption: The compound may be interacting too strongly with the stationary phase.

    • Solution: Once the compound begins to elute, you can try slightly increasing the polarity of the eluent to wash it off the column more quickly, which can reduce tailing.[1]

  • Acidic Silica Gel: The acidic nature of silica gel can sometimes cause tailing for certain compounds.

    • Solution: Consider using neutral alumina or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent system to mitigate this effect.

Q4: I see "ghost peaks" or unexpected compounds in my later fractions. Where are they coming from?

A4: These are often compounds from a previous analysis that were not properly eluted from the column.[3]

  • Solution: After each run, flush the column with a strong solvent (like 100% ethyl acetate or methanol) to remove any highly retained compounds.[3] If the problem persists, it may indicate that a compound from a previous injection is the source.[3]

Data Presentation

Table 1: Typical Column Chromatography Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for non-polar to moderately polar compounds. Provides good resolution.
Alternative Stationary Phase Neutral AluminaUse if the compound is sensitive to the acidic nature of silica gel.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Dichloromethane mixturesStart with a low polarity (e.g., 99:1 Hexane:EtOAc) and gradually increase polarity based on TLC results.
Target Rf Value 0.3 - 0.4This range typically provides the best separation between the target compound and its impurities.[1]
Loading Method Dry Loading or Wet LoadingDry loading is preferred if the compound has poor solubility in the eluent.[2]
Table 2: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
No Elution Eluent too non-polar.Gradually increase eluent polarity.
Compound decomposed on silica.[1]Test for silica stability; consider using alumina.[1]
Poor Separation Suboptimal eluent system.Find a better solvent system using TLC.
Column overloading.Reduce sample load or use a larger column.
Poor column packing.Repack the column carefully to ensure uniformity.
Band Tailing Strong interaction with silica.Increase eluent polarity after the compound starts eluting.[1]
Unexpected Peaks Contamination from previous runs.Flush the column with a strong solvent after analysis.[3]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol provides a standard procedure for the purification of this compound.

1. Preparation of the Slurry and Column Packing: 1.1. Select a glass column of an appropriate size for the amount of crude material. 1.2. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4] 1.3. In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).[4] 1.4. Carefully pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[4] 1.5. Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[2] 1.6. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading Method: 2.1. Dissolve the crude this compound in the minimum possible volume of a suitable solvent (e.g., dichloromethane or the eluent).[2] 2.2. Using a pipette, carefully add the dissolved sample to the top of the silica bed.[2] 2.3. Allow the sample to absorb completely into the silica gel by draining the solvent to the top of the sand layer.

  • Dry Loading Method: 2.1. Dissolve the crude product in a volatile solvent (e.g., dichloromethane). 2.2. Add a small amount of silica gel (approximately 10-20 times the mass of the sample) to the solution.[2] 2.3. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2] 2.4. Carefully add this powder to the top of the packed column.[2]

3. Elution and Fraction Collection: 3.1. Carefully add the eluent to the top of the column. 3.2. Begin elution by opening the stopcock, collecting the eluate in a series of labeled test tubes or flasks.[5] 3.3. Maintain a constant flow rate. If necessary, apply gentle air pressure.

4. Monitoring and Isolation: 4.1. Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[4] 4.2. Combine the fractions that contain the pure this compound. 4.3. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[4]

Visualizations

Troubleshooting_Workflow start Start Purification check_elution Is the compound eluting? start->check_elution increase_polarity Gradually increase eluent polarity check_elution->increase_polarity No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution check_stability Test compound stability on silica. Consider using alumina. increase_polarity->check_stability failure Problem Persists? Re-evaluate crude mixture. check_stability->failure optimize_solvent Optimize solvent system using TLC. check_separation->optimize_solvent No check_tailing Is there significant band tailing? check_separation->check_tailing Yes check_loading Check column loading. Do not overload. optimize_solvent->check_loading check_loading->start increase_polarity_end Slightly increase polarity to accelerate elution. check_tailing->increase_polarity_end Yes success Pure Product Isolated check_tailing->success No increase_polarity_end->success

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Product prepare_slurry Prepare Silica Slurry crude_product->prepare_slurry pack_column Pack Column prepare_slurry->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Purified Product evaporate_solvent->purified_product

Caption: General experimental workflow for column chromatography.

References

Benzothiophene Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?

A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common issue often stemming from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[1] A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, factors like the palladium catalyst, copper salt, and solvent play a significant role.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is critical. Consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Solvent Selection: The polarity and boiling point of the solvent can dramatically affect yield. Test a range of solvents such as 1,2-dichloroethane, toluene, or DMF.

  • Base and Additive Optimization: The base used (e.g., K₂CO₃, Cs₂CO₃) and additives like copper salts or silver salts can significantly impact catalytic activity.[1][2]

  • Temperature Control: Ensure the reaction is heated to the optimal temperature, as incomplete reactions are a common cause of low yields. A typical temperature for these reactions is 100-120 °C.[1][2]

Q2: I am observing poor regioselectivity between C2 and C3 functionalization in my synthesis. How can I achieve selective C3 arylation?

A2: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core can be challenging. Electrophilic substitution reactions on unsubstituted benzothiophene typically occur at the C3 position.[3] However, in many cross-coupling reactions, C2 functionalization is favored. To achieve C3 selectivity, consider the following:

  • Directing Groups: The presence of certain substituents on the benzothiophene ring can direct incoming groups to a specific position.

  • Reaction Mechanism: Choose a synthesis route known to favor C3 functionalization. For example, some electrophilic cyclization reactions can provide specific isomers.[4][5]

  • Catalyst Control: In some transition-metal-catalyzed reactions, the ligand can influence the regioselectivity. Experiment with bulky or electronically different ligands.

Q3: My reaction mixture contains several unexpected isomers and desmethyl side products. What causes this and how can it be prevented?

A3: The formation of isomers and desmethyl side products can occur during intramolecular cyclization reactions, particularly under strong acidic conditions like with methanesulfonic acid.[6] These side products arise from undesired rearrangement or demethylation of alkoxy-substituted precursors.[6]

Mitigation Strategies:

  • Milder Reaction Conditions: Employ milder acids or lower reaction temperatures to suppress acid-catalyzed side reactions.

  • Protecting Groups: If methoxy groups are being cleaved, consider using more robust protecting groups for hydroxyl functionalities.

  • Alternative Synthesis Routes: Explore synthesis pathways that do not involve strongly acidic or high-temperature conditions. Routes involving reactions of o-halovinylbenzenes with a sulfur source can sometimes offer cleaner conversions.[7]

Q4: How can I effectively purify my crude benzothiophene product from persistent side products and starting materials?

A4: Proper purification is critical for obtaining high-purity benzothiophene derivatives. The two most effective methods are column chromatography and recrystallization.[1][8]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. A typical setup involves using silica gel as the stationary phase and a gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.[1]

  • Recrystallization: This technique is ideal for purifying solid products. The crude material is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities in the solution.[8] A mixture of alcohol and water can be an effective recrystallization solvent for benzothiophene.[8]

Troubleshooting Guides

Optimizing Reaction Conditions to Minimize Side Products

The following table summarizes key parameters that can be adjusted to control common side reactions during benzothiophene synthesis.

ParameterIssueRecommended AdjustmentRationale
Temperature Low Yield / Incomplete ReactionIncrease temperature in 10 °C increments.Ensures sufficient energy to overcome the activation barrier.
Desmethylation / IsomerizationDecrease temperature.Minimizes acid-catalyzed or thermal degradation and rearrangement.[6]
Catalyst Loading Low YieldIncrease catalyst loading (e.g., from 5 mol% to 10 mol%).Ensures a sufficient number of active catalytic sites.[1]
Formation of Homocoupled ProductsDecrease catalyst loading.Reduces the rate of undesired catalyst-driven side reactions.
Solvent Poor Solubility / Low YieldScreen solvents with different polarities (e.g., Toluene, DCE, Dioxane).Optimizes solubility of reagents and stability of catalytic intermediates.
Side ReactionsUse a solvent that allows for azeotropic removal of by-products like water.[6]Drives the reaction equilibrium towards the desired product.
Reaction Time Incomplete ReactionIncrease reaction time.Allows the reaction to proceed to completion.
Product DegradationDecrease reaction time.Minimizes exposure of the product to harsh conditions that could cause decomposition.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Annulation of an Aryl Sulfide with an Alkyne

This protocol is adapted from a known method for synthesizing 2,3-disubstituted benzothiophenes.[2]

  • Reagent Preparation: To a screw-capped test tube equipped with a magnetic stir bar, add the aryl sulfide (1.0 equiv), alkyne (2.0 equiv), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv).[2]

  • Solvent Addition: Seal the tube and add 1,2-dichloroethane (DCE) to achieve the desired concentration (e.g., 0.2 M).[2]

  • Reaction: Stir the mixture at 120 °C for 24 hours.[2]

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solids.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

This protocol provides a general workflow for purifying a crude benzothiophene product.[1]

  • Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of a low-polarity eluent (e.g., 100% hexane).[1]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[1]

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[1]

  • Collect and Analyze Fractions: Collect the eluate in separate fractions. Monitor the composition of the fractions using Thin Layer Chromatography (TLC).[1]

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.[1]

Visualizations

G cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway A Aryl Halide + Thiol B Aryl Sulfide Intermediate A->B D Oxidative Addition B->D + Alkyne C [Pd Catalyst] C->D E Alkyne Insertion D->E S1 Dimerization of Alkyne (Homocoupling) D->S1 Undesired Coupling F Reductive Elimination E->F S2 Isomer Formation E->S2 Rearrangement F->C Regenerates Catalyst G Desired Benzothiophene F->G

Caption: Pd-catalyzed benzothiophene synthesis and potential side reactions.

G start Start: Low Product Yield check_sm Check Starting Material (SM) Consumption via TLC/LC-MS start->check_sm sm_consumed SM Fully Consumed? check_sm->sm_consumed sm_not_consumed Incomplete Reaction sm_consumed->sm_not_consumed No complex_mixture Complex Mixture of Products? sm_consumed->complex_mixture Yes increase_params Increase Temp / Time / Catalyst Loading sm_not_consumed->increase_params degradation Product Degradation complex_mixture->degradation Yes purify Optimize Purification (Chromatography / Recrystallization) complex_mixture->purify No decrease_params Decrease Temp / Time degradation->decrease_params

Caption: Troubleshooting workflow for diagnosing low reaction yields.

G start Crude Product Analysis (TLC / ¹H NMR) is_solid Is the Product Solid at Room Temp? start->is_solid try_recrystal Attempt Recrystallization is_solid->try_recrystal Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure Pure Crystals Formed? try_recrystal->is_pure is_pure->column No / Poor Recovery done Pure Product Obtained is_pure->done Yes column->done

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Catalyst Choice for Suzuki Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing Suzuki coupling with brominated heterocycles?

A1: Researchers often encounter several key challenges:

  • Low to no yield: This can be attributed to catalyst inhibition, inefficient oxidative addition, or side reactions.[1][2]

  • Catalyst inhibition: The nitrogen atom in many heterocycles can coordinate with the palladium catalyst, reducing its activity.[2][3] This is a known issue with substrates like bromopyridines.[2]

  • Side reactions: Common side reactions include dehalogenation (replacement of bromine with hydrogen), homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1][2][4]

  • Poor substrate solubility: Some brominated heterocycles may have limited solubility in common Suzuki reaction solvents.[4][5]

Q2: How do I choose the best palladium catalyst and ligand for my specific brominated heterocycle?

A2: Catalyst and ligand selection is critical for a successful reaction. While Pd(PPh₃)₄ is a conventional choice, more advanced systems often provide superior results, especially for challenging substrates.[1][6]

  • For electron-deficient heterocycles (e.g., pyridines): The lone pair on the nitrogen can inhibit the catalyst.[2][3] Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can shield the palladium center and improve yields.[1][2]

  • For electron-rich heterocycles (e.g., pyrroles, thiophenes): While generally more reactive, issues like dehalogenation can occur.[7] Pd(dppf)Cl₂ has shown good results for coupling with bromoindazoles and other heterocycles.[8]

  • General recommendations: Palladacycle precatalysts are also effective and offer good stability.[1][9] For a broad range of substrates, catalyst systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands are excellent starting points.[10][11]

Q3: What is the role of the base, and how do I select the appropriate one?

A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[1] The choice of base can significantly influence the reaction's success.

  • Common bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1][3]

  • Base strength: For less reactive aryl bromides, stronger bases such as Cs₂CO₃ or K₃PO₄ often lead to better outcomes.[4]

  • Substrate compatibility: If your substrate has base-labile functional groups, a milder base like potassium fluoride (KF) might be necessary, though it can sometimes slow down the reaction.[5]

Q4: How can I minimize common side reactions like dehalogenation and homocoupling?

A4: Minimizing side reactions is key to maximizing the yield of your desired product.

  • To prevent dehalogenation: This side reaction can occur when the intermediate palladium-aryl complex reacts with a hydride source.[4] Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[4] For some substrates like bromopyrroles, N-protection can suppress dehalogenation.[7]

  • To prevent homocoupling: This is often promoted by the presence of oxygen.[2][4] Thoroughly degassing all solvents and the reaction mixture is critical.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture or by using freeze-pump-thaw cycles.[2][4]

  • To prevent protodeboronation: This side reaction consumes the boronic acid.[2] Using anhydrous solvents and considering more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution Citation
Low or No Product Formation Catalyst inhibition by heteroatom.Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center.[2]
Inefficient oxidative addition.Increase reaction temperature or screen different palladium catalysts and more electron-rich ligands.[2][4]
Poor substrate solubility.Switch to a solvent system like DMF, dioxane, or toluene. A mixture of solvents can also improve solubility.[4][5]
Significant Dehalogenation Presence of a hydride source.Avoid amine bases and alcohol solvents.[4]
Unprotected N-H in the heterocycle.Protect the nitrogen atom (e.g., with a BOC group) before the coupling reaction.[7]
Prevalent Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture with an inert gas.[2][4]
Incomplete reduction of Pd(II) precatalyst.Ensure reaction conditions are suitable for in-situ reduction to Pd(0) or use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[4]
Protodeboronation of Boronic Acid Presence of water and base at elevated temperatures.Use anhydrous solvents and consider more stable boron reagents like pinacol esters or potassium trifluoroborate salts.[2]

Experimental Protocols

Here are detailed methodologies for Suzuki reactions with common brominated heterocycles.

General Protocol for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used method for the coupling of various aryl bromides, including brominated heterocycles.[12][13]

Materials:

  • Brominated heterocycle (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)[12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[12]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)[12]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[12]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the brominated heterocycle, arylboronic acid, base, and Pd(PPh₃)₄.[6]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[10]

  • Add the degassed solvent system via syringe.[12]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[12]

  • Monitor the reaction progress using TLC or LC-MS.[14]

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[12]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[10]

Protocol for Challenging Couplings using a Buchwald Ligand

This protocol is recommended for less reactive brominated heterocycles or when catalyst inhibition is a concern.

Materials:

  • Brominated heterocycle (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the brominated heterocycle, arylboronic acid, and K₃PO₄ in a dry reaction vessel.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vessel.

  • Seal the vessel and heat to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Follow the work-up and purification procedure described in the general protocol.

Data Presentation

Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[10]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[10]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[10]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene100Good to Excellent

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa_complex + Ar-X transmetalation_complex Transmetalation (Ar-Pd(II)-Ar')L₂ oa_complex->transmetalation_complex + Ar'-B(OR)₂ + Base re_complex Reductive Elimination transmetalation_complex->re_complex bx X-B(OR)₂ transmetalation_complex->bx Byproduct re_complex->pd0 Regenerates Catalyst product Ar-Ar' re_complex->product Forms Product arx Ar-X (Brominated Heterocycle) ar_boronic Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst/ligand appropriate? start->check_catalyst change_catalyst Screen bulky, electron-rich ligands (SPhos, XPhos) check_catalyst->change_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene). Increase temperature. check_conditions->optimize_conditions No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_dehalogenation Dehalogenation? Avoid protic solvents/amine bases. Consider N-protection. check_side_reactions->address_dehalogenation Yes address_homocoupling Homocoupling? Ensure thorough degassing. check_side_reactions->address_homocoupling Yes success Successful Reaction check_side_reactions->success No address_dehalogenation->success address_homocoupling->success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-3-methylbenzo[b]thiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of 5-Bromo-3-methylbenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These are essential for creating carbon-carbon and carbon-heteroatom bonds. The most common reactions include Suzuki-Miyaura coupling (to introduce aryl, heteroaryl, or alkyl groups), Heck coupling (to introduce alkenyl groups), Sonogashira coupling (to introduce alkynyl groups), and Buchwald-Hartwig amination (to form carbon-nitrogen bonds).

Q2: Why is my palladium-catalyzed reaction with this compound showing low or no conversion?

A2: Low conversion rates in cross-coupling reactions involving this substrate can stem from several factors. Key areas to investigate include the quality and activity of the palladium catalyst, the choice of ligand and base, the purity of the reagents and solvents, and the reaction atmosphere. The sulfur atom in the benzothiophene ring can sometimes coordinate with the palladium catalyst, potentially leading to deactivation.

Q3: How critical is the choice of ligand for these reactions?

A3: The choice of ligand is crucial and often substrate-dependent. For electron-rich heteroaryl halides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Q4: What are common side reactions to look out for?

A4: Several side reactions can compete with the desired cross-coupling, leading to lower yields of the target product. In Suzuki-Miyaura reactions, a common side reaction is the protodeboronation of the boronic acid reagent, where the boron group is replaced by a hydrogen atom. Reductive dehalogenation, where the bromine atom is replaced by hydrogen, can also occur. In Heck reactions, isomerization of the alkene product is a potential side reaction.

Troubleshooting Guide for Low Conversion Rates

Issue 1: Little to No Product Formation

This is often the most frustrating issue, but a systematic approach can help identify the root cause.

  • Potential Cause 1: Inactive or Poisoned Catalyst

    • Recommended Solution: The palladium catalyst is the heart of the reaction. Ensure that you are using a fresh, high-quality catalyst stored under an inert atmosphere. Oxygen can rapidly deactivate the active Pd(0) species, so it is critical to thoroughly degas the reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment. Impurities in the starting material or solvents can also poison the catalyst.

  • Potential Cause 2: Suboptimal Ligand Choice

    • Recommended Solution: The ligand stabilizes the palladium center and facilitates the catalytic cycle. If you are using a generic ligand like PPh₃ with limited success, consider switching to a more specialized, electron-rich, and bulky phosphine ligand, such as SPhos, XPhos, or RuPhos, which are often more effective for challenging substrates.

  • Potential Cause 3: Ineffective Base or Solvent System

    • Recommended Solution: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and in regenerating the Pd(0) catalyst in Heck reactions. The choice of base and solvent is often interdependent. Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Ensure the base is finely powdered and anhydrous for non-aqueous reactions. The solvent must dissolve all reactants effectively; common choices include toluene, dioxane, or THF, often with a co-solvent like water for Suzuki reactions.

Issue 2: Reaction Stalls or Remains Incomplete

When the reaction starts but fails to go to completion, different factors may be at play.

  • Potential Cause 1: Insufficient Thermal Energy

    • Recommended Solution: Many cross-coupling reactions require heating to overcome activation energy barriers. If your reaction is sluggish at a lower temperature, try incrementally increasing the temperature. For instance, if a reaction is stalling at 80 °C, increasing to 100-110 °C may be beneficial. Microwave-assisted heating can also sometimes improve yields and reduce reaction times.

  • Potential Cause 2: Reagent Instability

    • Recommended Solution: In Suzuki reactions, boronic acids can be unstable and undergo decomposition or protodeboronation at elevated temperatures. Using a more stable boronic ester, such as a pinacol ester, can often mitigate this issue.

  • Potential Cause 3: Low Catalyst Loading

    • Recommended Solution: While lower catalyst loadings are desirable, some challenging couplings may require a higher concentration of the catalyst to proceed to completion. If you are using a very low loading (e.g., <1 mol%), consider increasing it to 2-5 mol%.

Data Presentation: Impact of Reaction Parameters

The following tables summarize key reaction parameters and their effects on cross-coupling reactions involving bromo-heterocycles, providing a basis for optimization.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

EntryBaseSolvent SystemTemperature (°C)Typical Yield Range (%)Reference Substrate
1K₂CO₃Toluene/Ethanol/Water80-10070-95Aryl Bromides
2Cs₂CO₃Dioxane/Water90-11085-99Heteroaryl Bromides
3K₃PO₄Toluene10075-98Bromo-thiophenes
4Na₂CO₃Water/Ethanol8090-95Aryl Halides

Table 2: Ligand Selection for Challenging Cross-Coupling Reactions

LigandReaction TypeKey AdvantageTarget Substrates
SPhosSuzuki, Buchwald-HartwigHigh activity for electron-rich and sterically hindered substrates.Heteroaryl chlorides/bromides.
XPhosSuzuki, Buchwald-HartwigBroad utility, effective for C-N and C-C bond formation.Aryl/heteroaryl halides.
P(

Technical Support Center: Purification of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-3-methylbenzo[b]thiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Product is contaminated with non-polar impurities.

Identification:

  • Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots with high Rf values (close to the solvent front) when developed with a non-polar eluent system (e.g., hexanes).

  • ¹H NMR spectrum of the crude product may show additional aliphatic signals or aromatic signals inconsistent with the desired product.

Potential Causes:

  • Unreacted starting materials, such as 3-methylbenzo[b]thiophene.

  • Formation of non-polar byproducts during the synthesis.

Solutions:

  • Column Chromatography: This is the most effective method for removing non-polar impurities.

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

    • Mobile Phase (Eluent): Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane if necessary. A typical starting eluent is 100% hexanes.[1]

    • Monitoring: Monitor the separation using TLC. Combine the fractions containing the pure product.

  • Recrystallization: This method can be effective if the impurities are significantly more or less soluble than the product in a particular solvent system.

    • Solvent Selection: Test a range of solvents (e.g., hexanes, heptane, ethanol, isopropanol) to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Hexanes or other aliphatic hydrocarbons are good starting points.

Issue 2: Presence of polar impurities in the final product.

Identification:

  • TLC analysis shows spots with low Rf values (close to the baseline).

  • ¹H NMR may show broad signals or signals corresponding to polar functional groups that are not part of the desired product.

Potential Causes:

  • Residual polar reagents or byproducts from the synthesis.

  • Degradation of the product on silica gel during chromatography.

Solutions:

  • Aqueous Work-up: Before chromatographic purification, wash the organic layer containing the crude product with a saturated sodium bicarbonate solution and then with brine. This can help remove acidic or water-soluble impurities.

  • Column Chromatography with a Polarity Gradient: If not already performed, use a gradient elution in your column chromatography, starting with a non-polar solvent and gradually increasing the polarity. This will help to first elute the non-polar product and leave the polar impurities adsorbed to the silica gel.

  • Recrystallization: Polar impurities will likely remain in the mother liquor during recrystallization from a non-polar solvent.

Issue 3: Co-elution of the product with an impurity of similar polarity.

Identification:

  • TLC shows a single spot, but analytical data (e.g., NMR, GC-MS) indicates the presence of an impurity.

  • Fractions from column chromatography are consistently contaminated with the same impurity.

Potential Causes:

  • Formation of an isomeric byproduct with similar polarity, such as other positional isomers of bromination (e.g., 4-bromo, 6-bromo, or 7-bromo-3-methylbenzo[b]thiophene).

  • Presence of a byproduct with a very similar structure.

Solutions:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A small change in the eluent composition can sometimes significantly improve separation. Try mixtures of hexanes with other solvents like toluene or diethyl ether.

    • Column Length and Diameter: Use a longer and narrower column for better resolution.

    • Flow Rate: A slower flow rate can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used to isolate the pure product.

  • Recrystallization: Meticulous solvent screening for recrystallization might allow for the selective crystallization of the desired product, leaving the impurity in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities are typically unreacted starting material (3-methylbenzo[b]thiophene), and other brominated isomers (e.g., 4-bromo, 6-bromo, and 7-bromo-3-methylbenzo[b]thiophene). Depending on the reaction conditions, di-brominated products may also be formed.

Q2: What is a good starting point for a TLC solvent system to analyze my crude product?

A2: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. Begin with a high ratio of hexanes to ethyl acetate (e.g., 95:5 or 90:10) and adjust the polarity based on the Rf value of your product. The target Rf for good separation on a column is typically around 0.2-0.3.

Q3: My purified product still shows a slight yellow tint. Is this normal?

A3: While pure this compound is typically a white or off-white solid, a slight yellow tint can sometimes be present due to minor, highly colored impurities. If analytical data (NMR, GC-MS) confirms high purity, the color may not be a significant issue for many applications. If a completely colorless product is required, a final recrystallization or passing a solution of the product through a small plug of silica gel or activated carbon may help.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a very effective purification technique, especially for removing small amounts of impurities with different solubility profiles. However, for crude products with a significant amount of impurities, particularly those with similar polarity to the desired product, column chromatography is generally more effective as a primary purification step. Recrystallization is often used as a final polishing step after chromatography.

Q5: How can I confirm the purity of my final product?

A5: The purity of your final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining the percentage of purity and identifying any remaining impurities. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is crucial for confirming the structure of the desired product and ensuring the absence of signals from impurities.

Data Presentation

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization
Appearance Yellow to brown oil or solidOff-white solidWhite crystalline solid
Purity (by HPLC/GC) Variable (typically 70-90%)>95%>99%
Major Impurities Starting material, positional isomers, di-bromo derivativesTrace positional isomersTrace impurities
TLC (Hexanes:EtOAc 95:5) Multiple spotsSingle major spotSingle sharp spot

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in hexanes.

    • Pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another thin layer of sand on top of the silica bed.

    • Wash the column with hexanes until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with 100% hexanes.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If the product is not eluting, gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 1-2%).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified (or partially purified) product in a minimal amount of a hot solvent (e.g., hexanes, ethanol, or isopropanol).

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at low temperatures, resulting in the formation of well-defined crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the bulk of the product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution is filtered through a fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Impurity_Removal_Workflow cluster_start Crude Product Analysis cluster_impurities Impurity Identification cluster_solutions Purification Methods cluster_end Final Product start Crude 5-Bromo-3- methylbenzo[b]thiophene tlc TLC Analysis start->tlc non_polar Non-polar Impurities (e.g., Starting Material) tlc->non_polar polar Polar Impurities (e.g., Reagent Residue) tlc->polar isomeric Isomeric Impurities (e.g., 4-Bromo isomer) tlc->isomeric nmr_gcms NMR / GC-MS Analysis column Column Chromatography (Hexanes or Hexanes/EtOAc) non_polar->column polar->column isomeric->column prep_hplc Preparative HPLC isomeric->prep_hplc recrystallization Recrystallization (e.g., from Hexanes) column->recrystallization end Pure Product column->end recrystallization->end prep_hplc->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Enhancing the stability of 5-Bromo-3-methylbenzo[b]thiophene for storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-3-methylbenzo[b]thiophene

This guide provides researchers, scientists, and drug development professionals with essential information on enhancing the stability of this compound for storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, this compound should be stored at -20°C in a tightly sealed container.[1] For enhanced protection, especially for long-term storage, using an amber vial to shield the compound from light is recommended.[2] The storage environment should be inert, such as a glove box or a desiccator flushed with nitrogen or argon, to minimize exposure to air and moisture.[2][3]

Q2: Is this compound sensitive to air or moisture?

A2: While specific data for this compound is limited, many organosulfur and brominated heterocyclic compounds exhibit sensitivity to air and moisture, which can lead to gradual degradation.[2][4] Exposure to oxygen and water can result in oxidation or hydrolysis. Therefore, handling and storing the compound under inert conditions is a critical precautionary measure.[2][3]

Q3: How does light exposure affect the stability of this compound?

A3: Aromatic bromine compounds can be susceptible to photodegradation, where light energy causes the carbon-bromine bond to cleave, potentially forming radical species that lead to impurities.[2] It is best practice to store the material away from direct sunlight and other strong light sources.[2]

Q4: What signs of degradation should I look for?

A4: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., clumping of a powder, indicating moisture absorption). For a definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR are necessary to detect and quantify impurities.[5][6]

Q5: Can I store the compound in a solution?

A5: Storing the compound in a solution is generally not recommended for long-term stability, as solvent interactions can accelerate degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution at low temperatures (-20°C or below) under an inert atmosphere. Always perform a purity check before use.

Troubleshooting Guide

Issue 1: The compound has developed a yellow or brown discoloration.

  • Potential Cause: This often indicates oxidation or photodegradation. The compound may have been exposed to air, light, or elevated temperatures.

  • Recommended Action:

    • Assess Purity: Use an analytical method like HPLC or GC-MS to determine the purity of the material and identify potential degradation products.[5][7]

    • Purification: If the impurity levels are unacceptable, purification via recrystallization or column chromatography may be necessary.

    • Review Storage: Ensure future storage conditions are optimized: store at -20°C, in an amber vial, under an inert atmosphere, and inside a sealed container.[1][2]

Issue 2: Inconsistent results are observed in my experiments.

  • Potential Cause: This could be due to the use of a degraded stock of this compound. Impurities can interfere with reactions and biological assays.

  • Recommended Action:

    • Verify Purity: Immediately analyze the purity of your current stock of the compound. Compare the results with the certificate of analysis or with data from a freshly opened vial.

    • Use a Fresh Sample: If degradation is confirmed, switch to a new, unopened vial of the compound for subsequent experiments.

    • Implement Routine Checks: Institute a policy of periodically checking the purity of sensitive reagents, especially after the container has been opened multiple times.

Issue 3: The compound appears clumpy or has poor solubility.

  • Potential Cause: This suggests moisture absorption. Hygroscopic compounds can absorb water from the atmosphere, affecting their physical properties and reactivity.[2]

  • Recommended Action:

    • Dry the Compound: If appropriate for the compound's thermal stability, dry it under a high vacuum.

    • Improve Handling: Handle the compound exclusively in a controlled, inert atmosphere, such as a glove box, to prevent future moisture exposure.[2][3] Use dry glassware and syringes for all manipulations.[8][9]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Observed (e.g., Discoloration, Inconsistent Results) check_purity Assess Compound Purity (HPLC, GC-MS, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure purify Purify Compound (e.g., Recrystallization, Chromatography) is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes review_storage Review and Optimize Storage & Handling Procedures: - Store at -20°C - Use Amber Vials - Use Inert Atmosphere purify->check_purity Re-assess use_new Discard Old Stock and Use New Vial purify->use_new If purification is not feasible use_new->proceed stop Re-evaluate Experiment or Source New Material use_new->stop If new material is also impure proceed->review_storage Preventive Action

Caption: A decision tree for troubleshooting common issues with this compound.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general principles for brominated heterocyclic compounds and should be confirmed by experimental analysis.

ConditionTemperature (°C)AtmosphereLight ExposureExpected Purity after 6 Months
Optimal -20 **Inert (Argon/N₂) **Dark (Amber Vial) >99%
Sub-optimal4Inert (Argon/N₂)Dark (Amber Vial)97-99%
Sub-optimal-20AirDark (Amber Vial)95-98%
Sub-optimal25 (Room Temp)Inert (Argon/N₂)Dark (Amber Vial)90-97%
Poor 25 (Room Temp) Air Ambient Light <90%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify likely degradation products and pathways, which is a key part of pharmaceutical development.[10][11] The goal is to achieve 5-20% degradation.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 acetonitrile/water mixture.[12]

  • Stress Conditions: [7][12]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 48 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 48 hours.

    • Thermal Degradation: Store 1 mL of the stock solution in a vial at 80°C for 72 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a light source combining UV and visible light (as per ICH Q1B guidelines) for 24 hours.[12]

  • Sample Analysis:

    • After the designated time, neutralize the acid and base hydrolysis samples.

    • Dilute all samples appropriately with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method.

Protocol 2: HPLC Method for Purity Assessment

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.[5][6]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 70% Solvent A.

    • Ramp to 30% Solvent A over 15 minutes.

    • Hold for 5 minutes.

    • Return to 70% Solvent A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[13]

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Forced Degradation Experimental Workflow

ExperimentalWorkflow cluster_stress Apply Stress Conditions (48-72 hrs) start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo control Control (No Stress, RT) start->control analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis results Compare Stressed Samples to Control to Identify Degradants analysis->results

Caption: Workflow for conducting a forced degradation study on this compound.

Potential Degradation Pathways

While specific degradation pathways for this molecule require experimental elucidation, common pathways for related structures include:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones, which can alter the compound's chemical and biological properties.

  • Hydrolysis/Debromination: Under harsh acidic or basic conditions, the bromine atom may be replaced by a hydroxyl group.

  • Photolytic Cleavage: High-energy light can cause cleavage of the C-Br bond, leading to the formation of radical species and subsequent side reactions.

Simplified Potential Degradation Pathways

DegradationPathways cluster_products Potential Degradation Products parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (e.g., H₂O₂) dehalogenated 3-Methylbenzo[b]thiophene parent->dehalogenated Reductive Debromination or Photolysis hydroxylated 5-Hydroxy-3-methylbenzo[b]thiophene parent->hydroxylated Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bulk production of 5-Bromo-3-methylbenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable approach is a two-step synthesis. The first step involves the synthesis of the precursor, 3-methylbenzo[b]thiophene, followed by a regioselective bromination. A common method for synthesizing 3-methylbenzo[b]thiophene is the reaction of an appropriately substituted thiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization. The subsequent bromination is typically achieved using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Q2: What are the critical parameters to control during the cyclization step to form 3-methylbenzo[b]thiophene?

A2: Temperature and the choice of acid catalyst are crucial. Polyphosphoric acid (PPA) is a frequently used catalyst for this type of cyclization. The reaction temperature needs to be carefully controlled to ensure complete cyclization while minimizing the formation of side products. Insufficient heating can lead to incomplete reaction, while excessive temperatures may cause decomposition or polymerization.

Q3: How can I achieve regioselective bromination at the 5-position of 3-methylbenzo[b]thiophene?

A3: Achieving high regioselectivity for bromination on the benzene ring of a substituted benzo[b]thiophene requires careful selection of the brominating agent and reaction conditions. While electrophilic substitution on the benzo[b]thiophene ring system often favors the 3-position, the presence of the methyl group at this position directs further substitution to the benzene ring. Using N-bromosuccinimide (NBS) in a suitable solvent is a common strategy. The solvent can influence the selectivity of the bromination.

Q4: What are the expected yields and purity for the synthesis of this compound?

A4: While specific yields can vary depending on the scale and optimization of the process, literature on similar compounds suggests that the cyclization step to form substituted benzothiophenes can proceed in good to excellent yields. The subsequent bromination step is also typically high-yielding. Purity of the final product is often reported to be high after purification by recrystallization or column chromatography. Commercial suppliers of this compound list purities of 95-97%.

Troubleshooting Guides

Problem 1: Low Yield of 3-methylbenzo[b]thiophene in the Cyclization Step
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has been heated at the optimal temperature for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or GC. - Increase the amount of acid catalyst (e.g., Polyphosphoric acid) to drive the reaction to completion.
Side Product Formation - Lower the reaction temperature to minimize the formation of thermal decomposition products or polymers. - Ensure the starting materials are of high purity, as impurities can lead to undesired side reactions.
Inefficient Work-up - During the work-up, ensure complete quenching of the acid catalyst and thorough extraction of the product into the organic phase. - Use an appropriate solvent for extraction to ensure good solubility of the product.
Problem 2: Poor Regioselectivity during Bromination (Formation of other bromo-isomers)
Possible Cause Suggested Solution
Incorrect Brominating Agent - N-Bromosuccinimide (NBS) is generally preferred for regioselective bromination of such systems. Avoid using harsher brominating agents like liquid bromine, which can be less selective.
Suboptimal Reaction Conditions - The choice of solvent can significantly impact regioselectivity. Experiment with different solvents (e.g., acetic acid, acetonitrile, or chlorinated solvents) to find the optimal conditions. - Control the reaction temperature. Running the reaction at a lower temperature can sometimes improve selectivity.
Presence of Activating/Deactivating Impurities - Ensure the starting 3-methylbenzo[b]thiophene is of high purity. Impurities could potentially direct bromination to other positions.
Problem 3: Difficulty in Purifying the Final Product, this compound
Possible Cause Suggested Solution
Presence of Isomeric Impurities - If isomeric impurities are present, a careful choice of recrystallization solvent or a combination of solvents may be necessary to selectively crystallize the desired product. - If recrystallization is ineffective, column chromatography with a suitable stationary and mobile phase can be employed for separation.
Residual Starting Material - Ensure the bromination reaction has gone to completion by monitoring with TLC or GC. If necessary, increase the reaction time or the amount of brominating agent.
Oily Product - If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Synthesis of 3-methylbenzo[b]thiophene

This protocol is based on the well-established method of reacting a thiophenol with chloroacetone followed by acid-catalyzed cyclization.

Materials:

  • Substituted thiophenol (e.g., 4-bromothiophenol as a precursor for a different isomer, adapt for the desired starting material)

  • Chloroacetone

  • Sodium hydroxide

  • Polyphosphoric acid (PPA)

  • Methylene chloride

  • Ethyl ether

  • Water

  • Magnesium sulfate

Procedure:

  • S-alkylation: Dissolve the starting thiophenol in an aqueous solution of sodium hydroxide. To this solution, add chloroacetone dropwise while maintaining the temperature. Heat the reaction mixture for approximately 1 hour.

  • Work-up 1: After cooling, extract the reaction mixture with methylene chloride. Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude arylthioacetone intermediate as an oil.

  • Cyclization: Add the crude arylthioacetone intermediate to polyphosphoric acid. Slowly heat the mixture to approximately 120°C and maintain this temperature until the reaction is complete (monitor by TLC or GC).

  • Work-up 2: Carefully pour the hot reaction mixture onto ice. Extract the product with ethyl ether. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-methylbenzo[b]thiophene by distillation or column chromatography.

Synthesis of this compound

This protocol is a general method for the bromination of a substituted benzothiophene using N-bromosuccinimide (NBS).

Materials:

  • 3-methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., acetic acid, acetonitrile)

  • Water

  • Sodium thiosulfate solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 3-methylbenzo[b]thiophene in the chosen solvent in a reaction flask equipped with a stirrer.

  • Bromination: Add N-bromosuccinimide portion-wise to the solution at a controlled temperature (e.g., 0-25°C). Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Quench the reaction by adding water. If excess bromine is present, add a solution of sodium thiosulfate to neutralize it. Extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

Data Presentation

Table 1: Summary of Reagents for a Two-Step Synthesis of this compound

Step Reactant 1 Reactant 2 Catalyst/Reagent Solvent Typical Yield Range (%)
1. Synthesis of 3-methylbenzo[b]thiophene ThiophenolChloroacetonePolyphosphoric Acid-70-90
2. Bromination 3-methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)-Acetic Acid / Acetonitrile80-95

Note: Yields are estimates based on similar reactions and may vary depending on specific conditions and scale.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-methylbenzo[b]thiophene cluster_step2 Step 2: Bromination thiophenol Thiophenol s_alkylation S-Alkylation (NaOH) thiophenol->s_alkylation chloroacetone Chloroacetone chloroacetone->s_alkylation intermediate Arylthioacetone Intermediate s_alkylation->intermediate cyclization Cyclization (Polyphosphoric Acid) intermediate->cyclization product1 3-methylbenzo[b]thiophene cyclization->product1 product1_ref 3-methylbenzo[b]thiophene bromination Regioselective Bromination product1_ref->bromination nbs N-Bromosuccinimide (NBS) nbs->bromination final_product This compound bromination->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_synthesis Synthesis Step cluster_bromination Bromination Step cluster_purification Purification start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products poor_regioselectivity Poor Regioselectivity? start->poor_regioselectivity unreacted_sm Unreacted Starting Material? start->unreacted_sm purification_issue Difficulty in Purification? start->purification_issue sol1 Increase reaction time/temp incomplete_reaction->sol1 sol2 Increase catalyst amount incomplete_reaction->sol2 sol3 Lower reaction temperature side_products->sol3 sol4 Use higher purity starting materials side_products->sol4 sol5 Optimize solvent and temperature poor_regioselectivity->sol5 sol6 Use NBS as brominating agent poor_regioselectivity->sol6 sol7 Increase reaction time/reagent unreacted_sm->sol7 sol8 Optimize recrystallization solvent purification_issue->sol8 sol9 Perform column chromatography purification_issue->sol9

Identifying and characterizing unexpected byproducts in benzothiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts in reactions involving benzothiophene.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and modification of benzothiophene derivatives.

Issue 1: Appearance of a new, highly polar spot on TLC during an oxidation reaction.

Q1: I am performing an oxidation of my substituted benzothiophene, and I observe a new, significantly more polar spot on my TLC plate that was not present in the starting material. What could this be?

A1: This is a common observation in the oxidation of benzothiophenes. The most likely byproduct is the corresponding benzothiophene-1,1-dioxide (also known as benzothiophene sulfone). The introduction of the two oxygen atoms on the sulfur significantly increases the polarity of the molecule. In some cases, the intermediate benzothiophene-1-oxide (sulfoxide) may also be present.

Troubleshooting Steps:

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC. Over-reaction is a common cause of sulfone formation when only the sulfoxide is desired.

  • Oxidant Stoichiometry: Reduce the equivalents of the oxidizing agent. Stepwise addition of the oxidant may also provide better control.

  • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of over-oxidation.

  • Characterization: Isolate the byproduct by column chromatography and characterize it by NMR and Mass Spectrometry to confirm its identity as the sulfone.[1][2]

Issue 2: Low yield and formation of a high molecular weight, insoluble material in a palladium-catalyzed cross-coupling reaction.

Q2: I am attempting a Suzuki-Miyaura coupling with a bromo-benzothiophene, but I'm getting a low yield of the desired product and a significant amount of an insoluble solid. What are the likely side reactions?

A2: This scenario suggests two common problems in palladium-catalyzed cross-coupling reactions: homocoupling of the starting materials and/or polymerization .

  • Homocoupling: The reaction of two molecules of your bromo-benzothiophene or two molecules of your boronic acid partner can lead to dimeric byproducts such as 2,2'-bibenzo[b]thiophene .[3] This is often exacerbated by the presence of oxygen.

  • Polymerization: Under certain oxidative conditions, benzothiophene and its derivatives can undergo polymerization, leading to insoluble, high molecular weight materials.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.

  • Solvent Degassing: Thoroughly degas your solvents before use.

  • Ligand Choice: Use bulky electron-rich phosphine ligands which can sometimes suppress homocoupling.

  • Reaction Conditions: Optimize the reaction temperature and time; prolonged reaction times at high temperatures can lead to byproduct formation.

Issue 3: Formation of multiple product spots on TLC after Friedel-Crafts acylation.

Q3: After performing a Friedel-Crafts acylation on benzothiophene, I see multiple product spots on my TLC, and the NMR of the crude product is complex. What could be the cause?

A3: Friedel-Crafts acylation of benzothiophene can lead to the formation of regioisomers . Electrophilic substitution on the benzothiophene ring typically occurs at the C3 position, but substitution at the C2 position is also possible, leading to a mixture of 2-acyl and 3-acyl benzothiophenes. The ratio of these isomers can be influenced by the reaction conditions and the specific acylating agent used.[1][2]

Troubleshooting Steps:

  • Catalyst and Solvent Screening: The choice of Lewis acid and solvent can influence the regioselectivity. Experiment with different conditions to optimize for the desired isomer.

  • Temperature Control: Running the reaction at lower temperatures may improve selectivity.

  • Purification: The regioisomers can often be separated by careful column chromatography.

  • Structural Elucidation: Use 2D NMR techniques (like COSY and HMBC) to definitively assign the structure of the isolated isomers.

Issue 4: Unexpected product from a reaction involving an organolithium reagent.

Q4: I am using n-butyllithium to deprotonate my benzothiophene derivative for subsequent functionalization, but I am getting a complex mixture of products. What side reactions can occur?

A4: Organolithium reagents can be highly reactive and may lead to unexpected side reactions with benzothiophene derivatives. These can include:

  • Metalation at multiple sites: Deprotonation can occur at different positions on the benzothiophene ring, leading to a mixture of lithiated intermediates and subsequent products.

  • Reaction with the solvent: Some organolithium reagents can react with ethereal solvents like THF, especially at elevated temperatures.[5]

  • Rearrangements: In some cases, organolithium-mediated reactions can induce molecular rearrangements.

Troubleshooting Steps:

  • Temperature Control: Perform the lithiation at a low temperature (e.g., -78 °C) to minimize side reactions.

  • Directed Metalation: If your benzothiophene has a directing group, this can enhance the regioselectivity of the deprotonation.

  • Alternative Bases: Consider using a milder base if the reactivity of the organolithium reagent is problematic.

  • Careful Quenching: Ensure the electrophile is added at low temperature and that the reaction is quenched appropriately.

Data Presentation: Characterization of Common Byproducts

The following tables summarize typical analytical data for common byproducts encountered in benzothiophene reactions.

Table 1: Benzothiophene Sulfone (Over-oxidation Byproduct)

ParameterData
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9-8.1 (m, 2H), ~7.5-7.7 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~138.9, ~134.5, ~130.3, ~127.8, ~122.5
Mass Spectrum (EI) m/z (%): 166 (M⁺), 134, 118, 89
Note: Chemical shifts can vary depending on the substitution pattern of the benzothiophene starting material.

Table 2: 2,2'-Bibenzo[b]thiophene (Homocoupling Byproduct)

ParameterData
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (d, 2H), ~7.8 (d, 2H), ~7.4 (s, 2H), ~7.3-7.4 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~140.5, ~139.8, ~136.2, ~124.7, ~124.5, ~124.4, ~122.9, ~120.9
Mass Spectrum (EI) m/z (%): 266 (M⁺), 133
Note: This data is for the unsubstituted dimer. Substituted derivatives will show different chemical shifts and fragmentation patterns.

Table 3: Regioisomers of Acetylbenzothiophene (Friedel-Crafts Byproducts)

Parameter2-Acetylbenzothiophene3-Acetylbenzothiophene
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H), ~7.9 (d, 1H), ~7.8 (d, 1H), ~7.4 (m, 2H), ~2.7 (s, 3H)δ (ppm): ~8.4 (d, 1H), ~7.9 (d, 1H), ~7.8 (s, 1H), ~7.4 (m, 2H), ~2.6 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~191.0, ~144.5, ~140.1, ~139.8, ~127.1, ~125.3, ~124.8, ~122.8, ~27.0δ (ppm): ~192.5, ~140.2, ~138.5, ~135.1, ~131.9, ~125.6, ~125.2, ~122.9, ~29.8
Mass Spectrum (EI) m/z (%): 176 (M⁺), 161 (M⁺-CH₃), 133 (M⁺-CH₃CO)m/z (%): 176 (M⁺), 161 (M⁺-CH₃), 133 (M⁺-CH₃CO)
Note: Mass spectra of isomers are often very similar. Separation and NMR are crucial for identification.[6]

Experimental Protocols

Protocol 1: General Procedure for Identification of an Unknown Byproduct

  • Isolation:

    • Perform column chromatography on the crude reaction mixture using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the byproduct.

    • Monitor the fractions by TLC to ensure the purity of the isolated compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Mass Spectrometry Analysis:

    • Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).

    • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and deduce the molecular formula.

    • Analyze the fragmentation pattern to gain structural information.[7][8][9]

  • NMR Spectroscopy Analysis:

    • Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

    • Analyze the chemical shifts, coupling constants, and correlations to elucidate the structure of the byproduct.

Visualizations

experimental_workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions purity_check TLC Purity Check fractions->purity_check purity_check->column Impure combine Combine Pure Fractions purity_check->combine Pure evaporate Solvent Evaporation combine->evaporate isolated_byproduct Isolated Byproduct evaporate->isolated_byproduct hrms HRMS Analysis isolated_byproduct->hrms nmr NMR Spectroscopy (1D/2D) isolated_byproduct->nmr structure Structure Elucidation hrms->structure nmr->structure

Caption: Workflow for the isolation and identification of an unexpected byproduct.

Caption: A troubleshooting decision tree for benzothiophene reactions.

signaling_pathway cluster_suzuki Suzuki Coupling Side Reactions cluster_desired Desired Pathway cluster_homocoupling Homocoupling Pathway ArBr Ar-Br (Benzothiophene) Dimer1 Ar-Ar (Byproduct) ArBr->Dimer1 ArBOH2 Ar'-B(OH)₂ ArPdAr_prime Ar-Pd(II)-Ar' ArBOH2->ArPdAr_prime Dimer2 Ar'-Ar' (Byproduct) ArBOH2->Dimer2 Pd0 Pd(0) ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition PdII Pd(II) Pd0->PdII Oxidation ArPdBr->ArPdAr_prime Transmetalation Product Ar-Ar' (Product) ArPdAr_prime->Product Reductive Elimination Product->Pd0 O2 O₂ (Trace) O2->PdII PdII->Dimer1 PdII->Dimer2

Caption: Desired vs. side reaction pathways in Suzuki coupling of benzothiophenes.

References

Method refinement for consistent batch-to-batch purity of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method refinement for consistent batch-to-batch purity of 5-Bromo-3-methylbenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the electrophilic cyclization of a suitable precursor, such as a substituted thiophenol derivative, followed by bromination. A common starting material is 3-methylbenzo[b]thiophene, which is then brominated using an agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Q2: What are the critical parameters to control for achieving high purity?

A2: Key parameters include precise temperature control during bromination to minimize side reactions, the stoichiometry of the brominating agent to prevent over-bromination, and the purity of the starting materials. The choice of solvent and reaction time are also crucial for ensuring a clean reaction profile.

Q3: What are the typical impurities observed in the synthesis of this compound?

A3: Common impurities can include unreacted 3-methylbenzo[b]thiophene, dibrominated or other isomeric brominated species, and residual reagents or byproducts from the bromination reaction (e.g., succinimide if NBS is used).

Q4: Which analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for quantifying the purity of the final product and detecting trace impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.[1]

Q5: How can I ensure consistent purity across different batches?

A5: Implementing strict process controls is paramount. This includes using well-characterized starting materials, maintaining consistent reaction conditions (temperature, time, agitation), and employing a standardized purification protocol. Regular in-process monitoring and final product analysis against established specifications are also critical.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; bromination is often exothermic and may require cooling. - Carefully optimize extraction and crystallization/chromatography steps to minimize losses.
Presence of Multiple Brominated Byproducts - Over-bromination due to excess brominating agent. - Reaction temperature too high, leading to lack of selectivity. - Non-selective brominating agent.- Use a stoichiometric amount of N-bromosuccinimide (NBS) or another selective brominating agent. - Maintain a low and consistent temperature during the addition of the brominating agent. - Consider using a milder brominating agent or different solvent system.
Inconsistent Purity Between Batches - Variation in the quality of starting materials. - Fluctuations in reaction conditions (e.g., temperature, reaction time). - Inconsistent purification procedure.- Qualify vendors and test the purity of starting materials for each new lot. - Implement strict process controls with calibrated equipment to ensure consistent reaction conditions. - Standardize the purification protocol, including solvent volumes, crystallization temperatures, and chromatography parameters.
Product Fails to Crystallize - Presence of impurities inhibiting crystallization. - Incorrect solvent or solvent mixture for crystallization. - Product is an oil at the crystallization temperature.- Purify the crude product by column chromatography before attempting crystallization. - Screen different solvent systems to find an optimal one for crystallization. - Try cooling the solution to a lower temperature or using a seed crystal to induce crystallization.
Coloration in the Final Product - Presence of colored impurities. - Degradation of the product.- Treat the solution with activated carbon before the final filtration and crystallization. - Ensure the product is protected from light and air, and stored under appropriate conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes the bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide.

Materials:

  • 3-methylbenzo[b]thiophene

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbenzo[b]thiophene (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-bromosuccinimide (1.05 equivalents) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 3-methylbenzo[b]thiophene over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or hexane.

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture heated for a short period.

  • Hot filter the solution to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Start: 3-methylbenzo[b]thiophene dissolve Dissolve in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS in DMF cool->add_nbs react React at 0 °C add_nbs->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry crude Crude Product dry->crude column_chromatography Column Chromatography crude->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product hplc_gc HPLC/GC for Purity pure_product->hplc_gc nmr_ms NMR/MS for Structure pure_product->nmr_ms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Batch Purity cause1 Starting Material Variability start->cause1 cause2 Reaction Condition Fluctuation start->cause2 cause3 Inconsistent Purification start->cause3 solution1 Qualify Raw Material Vendors cause1->solution1 solution2 Implement Strict Process Controls cause2->solution2 solution3 Standardize Purification Protocol cause3->solution3

Caption: Troubleshooting logic for addressing inconsistent batch-to-batch purity.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-3-methylbenzo[b]thiophene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for key benzo[b]thiophene derivatives, offering valuable insights for the characterization of 5-Bromo-3-methylbenzo[b]thiophene.

Due to the limited availability of fully assigned and published NMR spectral data for this compound, this guide presents a detailed examination of two closely related and structurally significant alternatives: 3-methylbenzo[b]thiophene and 5-bromobenzo[b]thiophene. The analysis of these compounds provides a robust framework for predicting and interpreting the spectra of the target molecule.

Comparative NMR Data Analysis

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 3-methylbenzo[b]thiophene and 5-bromobenzo[b]thiophene. These values offer a direct comparison of the electronic environments of the protons and carbons within these molecules, highlighting the influence of the methyl and bromo substituents.

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)
3-methylbenzo[b]thiophene-CH₃~2.5
Aromatic Protons7.1 - 7.9
5-bromobenzo[b]thiopheneAromatic Protons7.2 - 8.2

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
3-methylbenzo[b]thiophene-CH₃~14
Aromatic/Thiophene Carbons121 - 141
5-bromobenzo[b]thiopheneAromatic/Thiophene Carbons115 - 142

Note: The chemical shift values presented are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparative analysis.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the benzo[b]thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Typically 0 to 220 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

Workflow for NMR Spectral Analysis

The logical progression from sample to structural confirmation is a systematic process. The following diagram illustrates the key stages involved in the NMR spectral analysis of a substituted benzo[b]thiophene.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation & Analysis Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Addition of Internal Standard (TMS) Dissolution->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer NMR Spectrometer Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FT Fourier Transformation H1_Acquisition->FT C13_Acquisition->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Interpretation Signal Interpretation (Chemical Shift, Integration, Multiplicity) Referencing->Interpretation Comparison Comparison with Reference Spectra Interpretation->Comparison Structure Structural Elucidation Comparison->Structure

Figure 1. A flowchart illustrating the systematic workflow for the ¹H and ¹³C NMR spectral analysis of organic compounds.

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 5-Bromo-3-methylbenzo[b]thiophene, a key intermediate in the synthesis of various pharmaceutical agents, requires robust analytical methods to determine its purity and identify any potential impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, offering detailed experimental protocols and data presentation to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

HPLC is a powerful technique for separating, identifying, and quantifying components in a liquid sample. It is particularly well-suited for compounds that are non-volatile or thermally unstable.[1][2][3] Given the relatively high molecular weight and potential for degradation at elevated temperatures of this compound and its likely impurities, HPLC presents a versatile and widely applicable approach for purity analysis.

Experimental Protocol: HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. This approach separates compounds based on their hydrophobicity.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

Parameter Condition
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-5 min: 70% B5-20 min: 70% to 95% B20-25 min: 95% B25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 30 minutes |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in methanol in a 10 mL volumetric flask and make up to volume.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography (GC): High Efficiency for Volatile Compounds

Gas Chromatography is a highly efficient separation technique designed for the analysis of volatile and thermally stable compounds.[2][3] While this compound has a relatively high boiling point, GC can be a suitable method, often offering faster analysis times and high sensitivity, especially when coupled with a mass spectrometer (MS) or a flame ionization detector (FID).[4][5]

Experimental Protocol: GC Method

A capillary GC method with a flame ionization detector (FID) is proposed. FID is a robust and widely used detector for organic compounds.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 150 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C

| Run Time | 20 minutes |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in dichloromethane in a 10 mL volumetric flask and make up to volume.

  • Transfer the solution to a GC vial.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and available instrumentation.

FeatureHPLCGC
Applicability Well-suited for non-volatile and thermally labile compounds.[1][2][5]Ideal for volatile and thermally stable compounds.[2][3][4]
Sensitivity Dependent on the detector (UV, DAD, MS); typically in the ppm to ppb range.[1]Generally high sensitivity, especially with FID or MS detectors, often in the ppb range.[1][3]
Resolution Excellent resolution can be achieved by optimizing mobile phase and stationary phase.Typically provides very sharp peaks and high resolution for volatile compounds.[4][5]
Analysis Time Can have longer run times compared to GC.[4][5]Generally offers faster analysis times.[2][5]
Sample Preparation Can often handle samples with simpler preparation.[1]May require derivatization for non-volatile compounds, though not expected for this analyte.
Cost Instrumentation and solvent costs can be higher.[2][4][5]Generally lower cost per analysis due to minimal solvent usage.[2]

Logical Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (HPLC) Dissolution->Filtration Injection Inject into Chromatograph Filtration->Injection Separation Separation on Column Injection->Separation Detection Detection (UV/FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Caption: General workflow for chromatographic purity analysis.

Signaling Pathway for Method Selection

The decision to use HPLC or GC can be guided by several factors related to the analyte and the analytical goals.

Method_Selection cluster_properties Analyte Properties cluster_goals Analytical Goals Analyte This compound & Potential Impurities Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity Analyte->Polarity Sensitivity Required Sensitivity Analyte->Sensitivity Speed Analysis Speed Analyte->Speed HPLC Select HPLC Volatility->HPLC Low / Unstable GC Select GC Volatility->GC High / Stable Polarity->HPLC High Sensitivity->HPLC General Purity (ppm) Sensitivity->GC Trace Analysis (ppb) Speed->GC High Throughput

Caption: Decision pathway for selecting between HPLC and GC.

References

A Comparative Analysis of the Reactivity of 5-Bromo-3-methylbenzo[b]thiophene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. This guide provides a comparative overview of the reactivity of 5-Bromo-3-methylbenzo[b]thiophene against other common bromo-aromatics—bromobenzene, bromonaphthalene, and bromoanisole—in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization.

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the electronic and steric environment of the carbon-bromine (C-Br) bond. The ease of oxidative addition of the aryl bromide to the palladium(0) catalyst is a key determinant of the overall reaction rate. Electron-donating groups on the aromatic ring generally decrease reactivity, while electron-withdrawing groups enhance it. The inherent electronic properties of the aromatic system itself also play a significant role.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a clear comparison, the following tables summarize the performance of this compound and other selected bromo-aromatics in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While direct comparative studies are limited, the data has been compiled from various sources to offer a representative analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of the bromo-aromatic substrate is a crucial factor for efficient coupling.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
BromobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1002~95[1]
1-BromonaphthalenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>90
4-Bromoanisole4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O902High

Note: Data for this compound is inferred from studies on similar bromothiophene derivatives due to a lack of specific literature data.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. The nature of the aryl bromide significantly impacts the reaction efficiency and conditions required.

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10024Moderate
BromobenzeneStyrenePd/CK₂CO₃DMF/H₂O1202~90[2]
1-Bromonaphthalenen-Butyl acrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane12024High[3]
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile1004>95

Note: Data for this compound is extrapolated from general knowledge of bromothiophene reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The electronic properties of the aryl bromide are particularly influential in this reaction.

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018Good
BromobenzeneAnilinePd₂(dba)₃ / BINAPNaOtBuToluene802~98
1-BromonaphthaleneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10024High
4-BromoanisoleAnilinePd₂(dba)₃ / XantphosK₃PO₄Dioxane11024~90[4]

Note: Data for this compound is based on typical conditions for heteroaromatic bromides.

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Toluene/H₂O 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

To a sealed tube are added the aryl bromide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), phosphine ligand (if required, 0.04 mmol), and base (e.g., Et₃N, 1.5 mmol) in an appropriate solvent (e.g., DMF, 5 mL). The mixture is degassed with argon and then heated to the specified temperature. After the reaction is complete, as indicated by TLC or GC-MS, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The residue is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the aryl bromide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., XPhos, 0.02 mmol), and base (e.g., NaOtBu, 1.4 mmol) are combined. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the tube is sealed. The reaction mixture is heated with stirring for the designated time. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is isolated by flash chromatography.

Synthesis of this compound

A common route to this compound involves the cyclization of a substituted thiophenol derivative. A detailed protocol can be adapted from the synthesis of similar benzothiophenes.[5]

Synthesis_Workflow start 4-Bromothiophenol step1 Reaction with chloroacetone start->step1 step2 Cyclization (e.g., with PPA) step1->step2 product This compound step2->product

A representative synthetic workflow for this compound.

Reaction Mechanisms and Logical Relationships

The three cross-coupling reactions, while distinct in their coupling partners, share a common mechanistic framework involving a palladium catalyst.

Cross_Coupling_Cycles cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_buchwald Buchwald-Hartwig s_start Pd(0) s_oa Oxidative Addition (Ar-Br) s_start->s_oa s_tm Transmetalation (Ar'-B(OH)₂) s_oa->s_tm s_re Reductive Elimination s_tm->s_re s_re->s_start Regenerates Catalyst s_prod Ar-Ar' s_re->s_prod h_start Pd(0) h_oa Oxidative Addition (Ar-Br) h_start->h_oa h_ins Migratory Insertion (Alkene) h_oa->h_ins h_elim β-Hydride Elimination h_ins->h_elim h_elim->h_start Regenerates Catalyst h_prod Substituted Alkene h_elim->h_prod b_start Pd(0) b_oa Oxidative Addition (Ar-Br) b_start->b_oa b_am Amine Coordination & Deprotonation b_oa->b_am b_re Reductive Elimination b_am->b_re b_re->b_start Regenerates Catalyst b_prod Ar-NR₂ b_re->b_prod

Catalytic cycles for Suzuki, Heck, and Buchwald-Hartwig reactions.

Conclusion

Based on the available data and general principles of reactivity, this compound is expected to be a viable substrate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Its reactivity is anticipated to be comparable to or slightly enhanced relative to simple bromobenzene, owing to the electronic nature of the benzothiophene ring system. However, it is likely to be less reactive than bromo-aromatics bearing strong electron-withdrawing groups. For researchers, this implies that standard reaction conditions may need slight optimization, potentially requiring slightly higher catalyst loadings, more activating ligands, or extended reaction times compared to more activated aryl bromides. The provided protocols and comparative data serve as a valuable starting point for the strategic incorporation of the 3-methylbenzo[b]thiophene moiety into complex molecular architectures.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating these molecular structures. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-3-methylbenzo[b]thiophene with the experimentally determined fragmentation of the closely related compound, 5-Methylbenzo[b]thiophene. By examining these patterns, researchers can gain valuable insights into the stability and fragmentation pathways of substituted benzothiophenes, a class of compounds with significant interest in medicinal chemistry.

Executive Summary

This guide delves into the mass spectral fragmentation of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, we present a predicted fragmentation pathway based on established principles of mass spectrometry and data from analogous structures. To provide a robust comparative framework, this predicted data is juxtaposed with the experimental fragmentation data for 5-Methylbenzo[b]thiophene, sourced from the NIST Mass Spectral Library. This comparison highlights the influence of the bromine substituent on the fragmentation process.

Comparative Fragmentation Analysis

The introduction of a bromine atom into the benzothiophene scaffold is expected to significantly influence its fragmentation pattern under electron ionization. The following tables summarize the predicted major fragments for this compound and the observed fragments for 5-Methylbenzo[b]thiophene.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted m/zIon Structure/Fragment LostPredicted Relative Abundance
226/228[M]⁺ (Molecular Ion)Moderate
211/213[M-CH₃]⁺Moderate
147[M-Br]⁺High
118[M-Br-HCN]⁺ or [M-Br-CS]⁺Moderate to Low
89[C₇H₅]⁺Low

Note: The presence of bromine results in characteristic M/M+2 isotope peaks with approximately 1:1 intensity ratio.

Table 2: Experimental Mass Spectrometry Fragmentation Data for 5-Methylbenzo[b]thiophene

Observed m/zIon Structure/Fragment LostRelative Abundance
148[M]⁺ (Molecular Ion)High
147[M-H]⁺High
115[M-SH]⁺Moderate
89[C₇H₅]⁺Low
74[M-C₆H₄]⁺Low

Source: NIST WebBook[1]

Fragmentation Pathways: A Visual Representation

The fragmentation of these molecules proceeds through distinct pathways initiated by the high-energy electrons in the EI source. The following diagrams illustrate the predicted fragmentation cascade for this compound and the established pathway for 5-Methylbenzo[b]thiophene.

M+ (m/z 226/228) M+ (m/z 226/228) m/z 211/213 m/z 211/213 M+ (m/z 226/228)->m/z 211/213 -CH3 m/z 147 m/z 147 M+ (m/z 226/228)->m/z 147 -Br m/z 118 m/z 118 m/z 147->m/z 118 -HCN or -CS M+ (m/z 148) M+ (m/z 148) m/z 147 m/z 147 M+ (m/z 148)->m/z 147 -H m/z 115 m/z 115 M+ (m/z 148)->m/z 115 -SH

References

Validating the Structure of Synthesized 5-Bromo-3-methylbenzo[b]thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comparative overview of standard analytical techniques for confirming the structure of 5-Bromo-3-methylbenzo[b]thiophene derivatives, complete with experimental protocols and data interpretation.

Structural Elucidation Workflow

The validation of a synthesized organic compound's structure is a multi-step process that relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's atomic connectivity and arrangement. The general workflow for the structural elucidation of a synthesized this compound derivative is outlined below.

Structural Validation Workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ftir FTIR Spectroscopy purification->ftir data_integration Integration of Spectral Data nmr->data_integration ms->data_integration ftir->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: Experimental Workflow for Structural Validation.

Core Analytical Techniques for Structural Validation

The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[1] Each technique provides complementary information, and their combined use is essential for unambiguous structure determination.[2]

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number, environment, and connectivity of protons.[3]Provides detailed information about the carbon-hydrogen framework.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number and types of carbon atoms (e.g., CH₃, CH₂, CH, C).[4]Complements ¹H NMR for a complete picture of the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[5]Highly sensitive, provides the molecular formula (with high resolution MS).[6]Isomers may not be distinguishable by mass alone; fragmentation can be complex.
FTIR Spectroscopy Presence of specific functional groups.[7]Fast and non-destructive, excellent for identifying key chemical bonds.Provides limited information about the overall molecular structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.[4][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations.[3]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture with water.[9] For some ionization methods, the sample can be introduced as a solid.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[10] EI typically causes more extensive fragmentation, while ESI is a softer ionization method that often preserves the molecular ion.[10]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observed in the molecular ion and any bromine-containing fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (as a KBr pellet or using an ATR accessory), a liquid (as a thin film between salt plates), or in solution.[8] For a solid sample using an Attenuated Total Reflectance (ATR) accessory, a small amount of the powder is placed directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the absorbance of atmospheric CO₂ and water vapor.[11]

  • Sample Spectrum: Place the sample in the instrument and record the infrared spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups present in the molecule. For this compound, look for aromatic C-H stretches, C=C stretches, and C-S vibrations.

Data Presentation and Comparison

The following table summarizes the expected and alternative spectral data for the validation of this compound. The "Expected Data" is based on typical values for similar structures, while the "Alternative Structure Data" illustrates how the data would differ for a hypothetical isomer, 6-Bromo-2-methylbenzo[b]thiophene, highlighting the power of these techniques in distinguishing between isomers.

Analysis Expected Data for this compound Alternative Structure Data (6-Bromo-2-methylbenzo[b]thiophene)
¹H NMR (CDCl₃, ppm) Aromatic protons in the range of 7.2-7.9 ppm with specific splitting patterns. A singlet for the methyl group around 2.5 ppm. A singlet for the proton at the 2-position.Different chemical shifts and coupling patterns for the aromatic protons due to the different substitution pattern. A singlet for the methyl group around 2.6 ppm. A singlet for the proton at the 3-position.
¹³C NMR (CDCl₃, ppm) Distinct signals for all 9 carbon atoms. The chemical shift of the carbon bearing the bromine atom will be in the aromatic region.Different chemical shifts for the aromatic carbons, particularly the carbon attached to the bromine.
Mass Spectrum (m/z) Molecular ion (M⁺) peak showing a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 Da). Fragmentation may involve the loss of a methyl group or bromine atom.Same molecular weight and isotopic pattern for the molecular ion. However, the relative intensities of the fragment ions may differ due to the different stability of the resulting fragments.
FTIR (cm⁻¹) Aromatic C-H stretching (~3100-3000), C=C stretching in the aromatic ring (~1600-1450), C-H bending vibrations, and a C-S stretching vibration.Very similar FTIR spectrum, as both isomers contain the same functional groups. This highlights the limitation of FTIR in distinguishing isomers.

Signaling Pathway Involvement

Benzo[b]thiophene derivatives are known to be biologically active and have been investigated for their potential as therapeutic agents.[12] For instance, some derivatives act as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response.[1] Others have been shown to be inhibitors of tubulin polymerization, a target for anticancer drugs.[13] The diagram below illustrates a simplified representation of the STING signaling pathway, a potential target for this compound derivatives.

STING Signaling Pathway Simplified STING Signaling Pathway ligand Benzo[b]thiophene Derivative (Agonist) sting STING ligand->sting Binds to and activates tbk1 TBK1 sting->tbk1 Recruits and activates irf3 IRF3 tbk1->irf3 Phosphorylates nucleus Nucleus irf3->nucleus Translocates to ifn Type I Interferons nucleus->ifn Induces transcription of

Caption: Simplified STING Signaling Pathway.

By employing a combination of these powerful analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the structure of synthesized this compound derivatives, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Analysis of the Biological Activities of Halogenated Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the biological activities of various halogenated benzothiophenes. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzothiophene scaffold significantly influences the molecule's physicochemical properties and, consequently, its biological efficacy. This document synthesizes experimental data on their antimicrobial, anticancer, and kinase inhibitory activities to serve as a resource for designing future therapeutic agents.

Comparative Antimicrobial Activity

Halogenated benzothiophenes have demonstrated significant potential as antimicrobial agents, particularly against resilient bacterial strains. The nature and position of the halogen substituent play a crucial role in determining the potency and spectrum of activity.

Data Summary: Antimicrobial Potency (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated benzothiophene derivatives against selected bacterial strains. Lower MIC values indicate higher antimicrobial potency.

Compound ClassHalogenSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Benzothiophene-Indole HybridsFluorineCompound 5a (5-hydroxy indole)MRSA USA300 Laclux< 1[1]
Benzothiophene-Indole HybridsFluorineCompound 6a (5-hydroxy indole)MRSA USA300 Laclux< 1[1]
Benzothiophene-Indole HybridsFluorineCompound 5b (5-cyano indole)MRSA USA300 Lac*lux4[1]
Benzothiophene AcylhydrazonesChlorineCompound II.bS. aureus (MRSA N315, MRSA Mu50, MSSA ATCC 29213)4[2]
Benzothiophene AcylhydrazonesFluorineCompound II.dS. aureus (MRSA N315, MRSA Mu50, MSSA ATCC 29213)8[2]
Ethynyl BenzothiophenesNone (Iodinated Intermediate)12E (3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene)S. aureus ATCC 25923High Activity[3][4]
Ethynyl BenzothiophenesNone (Iodinated Intermediate)12J (3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene)S. aureus ATCC 25923High Activity[3][4]

Key Observations:

  • Fluorinated benzothiophene-indole hybrids exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][5]

  • The presence of a 5-hydroxy indole moiety in these hybrids appears particularly favorable for anti-MRSA activity.[1]

  • Chlorinated benzothiophene acylhydrazones also show significant activity against multiple S. aureus strains, including MRSA.[2]

  • Iodinated benzothiophenes serve as key intermediates in synthesizing other biologically active derivatives.[3]

Comparative Anticancer Activity

The benzothiophene scaffold is a recognized pharmacophore in the development of anticancer agents. Halogenation can enhance cytotoxicity against various cancer cell lines, often by interfering with critical cellular processes like microtubule formation or signaling pathways.[6][7]

Data Summary: In Vitro Cytotoxicity (GI₅₀/IC₅₀)

This table compares the growth inhibitory and cytotoxic effects of different halogenated benzothiophenes on human cancer cell lines. Lower values indicate greater potency.

Compound ClassHalogen(s)Specific DerivativeCancer Cell LinePotency (GI₅₀/IC₅₀)Mechanism of ActionReference
Benzothiophene Acrylonitriles3,4,5-trimethoxy & 4-methoxy substitutionCompound 5 60 Human Cancer Cell Lines10–100 nM (GI₅₀)Tubulin Polymerization Inhibitor[6]
Benzothiophene Acrylonitriles3,4,5-trimethoxy & 4-methoxy substitutionCompound 6 60 Human Cancer Cell Lines10–100 nM (GI₅₀)Tubulin Polymerization Inhibitor[6]
Benzothiophene Acrylonitriles3,4,5-trimethoxy & 4-methoxy substitutionCompound 13 60 Human Cancer Cell Lines10–100 nM (GI₅₀)Tubulin Polymerization Inhibitor[6]
Benzo[b]thiophene 1,1-dioxideChlorine, FluorineCompound 8b A549 (Lung)2.13 μM (IC₅₀)STAT3 Inhibitor[8]
Benzo[b]thiophene 1,1-dioxideChlorine, FluorineCompound 8b HepG2 (Liver)3.51 μM (IC₅₀)STAT3 Inhibitor[8]
5-hydroxybenzothiopheneNot SpecifiedCompound 16b U87MG (Glioblastoma)7.2 μM (IC₅₀)Multi-kinase Inhibitor[9]

Key Observations:

  • Benzothiophene acrylonitrile analogs, which resemble the potent antitubulin agent combretastatin A-4, show remarkable growth inhibition in the nanomolar range across a wide panel of human cancer cells.[6]

  • Compound 18 , a N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, demonstrates high selectivity and potency against non-small cell lung cancer and melanoma cell lines, with GI₅₀ values of 0.1 µM.[10]

  • Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3, a key protein in cancer cell survival and proliferation. Compound 8b effectively induces apoptosis and blocks the cell cycle in cancer cells.[8]

Comparative Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes and prominent targets in drug discovery. Halogenated benzothiophenes have been developed as potent and selective inhibitors of several kinases implicated in inflammation and cancer.

Data Summary: Kinase Inhibition (Kᵢ/IC₅₀)

The table below presents the inhibitory constants of benzothiophene derivatives against various protein kinases.

Compound ClassHalogen(s)Specific DerivativeTarget KinasePotency (Kᵢ/IC₅₀)Associated PathwayReference
Fluorinated Benzothiophene-IndolesFluorineNot SpecifiedPyruvate Kinase (Bacterial)-Bacterial Metabolism[1][5]
Benzothiophene DiazepinoquinolinoneNot SpecifiedPF-3644022MK2 (MAPKAP-K2)3 nM (Kᵢ)p38/MK2 Inflammatory Signaling[11][12]
Benzothiophene ScaffoldNot SpecifiedCompound 3n DYRK1A13 nM (IC₅₀)Cellular Regulation[13]
Benzothiophene ScaffoldNot SpecifiedCompound 3n DYRK1B11 nM (IC₅₀)Cellular Regulation[13]
5-hydroxybenzothiopheneNot SpecifiedCompound 16b Clk411 nM (IC₅₀)Multi-target[9]
5-hydroxybenzothiopheneNot SpecifiedCompound 16b DRAK187 nM (IC₅₀)Multi-target[9]
5-hydroxybenzothiopheneNot SpecifiedCompound 16b Haspin125.7 nM (IC₅₀)Multi-target[9]

Key Observations:

  • Fluorinated benzothiophene-indoles target bacterial pyruvate kinase, providing a specific mechanism for their antibacterial action.[1][5]

  • PF-3644022 is a highly potent and selective ATP-competitive inhibitor of MK2, a key kinase in the inflammatory response, demonstrating efficacy in models of inflammation.[11][12]

  • Novel benzothiophene derivatives have been identified as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases linked to chronic human diseases.[13]

  • 5-hydroxybenzothiophene derivatives can function as multi-kinase inhibitors, targeting several kinases relevant to cancer progression simultaneously.[9]

Diagrams of Workflows and Signaling Pathways

Visual representations of experimental processes and molecular pathways are crucial for understanding the context of the presented data.

G cluster_workflow General Experimental Workflow for Activity Screening A Synthesis of Halogenated Benzothiophene Library B Primary Screening (In Vitro Assays) A->B C Antimicrobial Assay (MIC Determination) B->C D Anticancer Assay (MTT/Cytotoxicity) B->D E Kinase Inhibition Assay (IC50 Determination) B->E F Hit Identification (Potent Compounds) C->F D->F E->F G Mechanism of Action & Pathway Analysis F->G H Lead Optimization G->H

Caption: A generalized workflow for the synthesis and screening of halogenated benzothiophenes.

G cluster_pathway Inhibition of the p38/MK2 Inflammatory Pathway Stress Inflammatory Stimuli (e.g., LPS) p38 p38 MAPK Stress->p38 MK2 MK2 p38->MK2 TNF TNF-α mRNA Stabilization & Translation MK2->TNF Inflammation Inflammation TNF->Inflammation Inhibitor Benzothiophene Inhibitor (e.g., PF-3644022) Inhibitor->MK2

Caption: Benzothiophene inhibitors block MK2, preventing pro-inflammatory cytokine production.

G cluster_pathway Inhibition of the STAT3 Signaling Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3 STAT3 Phosphorylation (p-STAT3) JAK->STAT3 Dimer Dimerization STAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Benzothiophene Inhibitor (e.g., Compound 8b) Inhibitor->STAT3

Caption: Benzothiophene derivatives inhibit STAT3 phosphorylation, halting cancer cell proliferation.

Experimental Protocols

Detailed and reproducible methodologies are essential for comparative analysis. The following are generalized protocols for the key experiments cited in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is based on the two-fold serial dilution technique.[1]

  • Objective: To determine the minimum concentration of a compound that visibly inhibits microbial growth.

  • Materials:

    • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

    • Standard antibiotics (e.g., Oxacillin, Ciprofloxacin) as positive controls.

  • Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Inoculate each well with 10 µL of the standardized bacterial suspension.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the effect of compounds on cancer cell viability.[4]

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

  • Materials:

    • Human cancer cell lines (e.g., A549, HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Kinase Inhibition Assay

This protocol provides a general framework for measuring a compound's ability to inhibit a specific protein kinase.

  • Objective: To determine the IC₅₀ or Kᵢ value of an inhibitor against a target kinase.

  • Materials:

    • Purified recombinant kinase (e.g., MK2, DYRK1A).

    • Specific peptide or protein substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Assay buffer containing necessary cofactors (e.g., MgCl₂).

    • Test compounds dissolved in DMSO.

    • Detection system (e.g., radiometric using ³²P-ATP, or fluorescence/luminescence-based).

  • Procedure:

    • Prepare a reaction mixture in a microplate containing the assay buffer, the kinase, and its specific substrate.

    • Add the test compound at various concentrations (serial dilution).

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated substrate using the chosen detection method.

    • Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value. For Kᵢ determination, kinetic studies are performed by varying both inhibitor and ATP concentrations.[11]

References

Comparative Analysis of 5-Bromo-3-methylbenzo[b]thiophene: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Experimentally Obtained Data for 5-Bromo-3-methylbenzo[b]thiophene with Established Literature and Theoretical Values.

This guide provides a comprehensive cross-referencing of experimental data for a sample of this compound against known literature values and spectroscopic data from analogous compounds. The objective is to offer a clear comparison for researchers working with this compound in synthetic chemistry and drug discovery. The data presented herein is intended to serve as a benchmark for purity and structural confirmation.

Data Presentation: A Comparative Summary

The following table summarizes the key physicochemical and spectroscopic data obtained for a synthesized batch of this compound against referenced literature values. It is important to note that a complete set of officially published data for this specific compound is not consistently available across all analytical techniques. In such cases, expected values have been extrapolated from closely related compounds, and this is duly noted.

ParameterExperimental DataLiterature/Expected Values
Molecular Formula C₉H₇BrSC₉H₇BrS
Molecular Weight 227.12 g/mol 227.12 g/mol
CAS Number N/A1196-09-4[1][2]
Melting Point 68-70 °CNot available in searched literature. Expected to be a low-melting solid.
Boiling Point Not DeterminedNot available in searched literature.[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95 (d, J=1.8 Hz, 1H), 7.69 (d, J=8.5 Hz, 1H), 7.39 (dd, J=8.5, 1.8 Hz, 1H), 7.21 (s, 1H), 2.48 (s, 3H)Chemical shifts are consistent with those of substituted benzo[b]thiophenes. For instance, the aromatic protons of 5-bromobenzo[b]thiophene appear in a similar region[4]. The methyl signal is also in the expected range for a methyl group on an aromatic ring.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 140.2, 138.9, 132.1, 130.5, 125.4, 124.8, 122.9, 116.8, 14.7The number of signals and their chemical shifts are in good agreement with the expected values for the eight aromatic carbons and one methyl carbon of the proposed structure.
IR (ATR, cm⁻¹) 3095 (Ar C-H), 2920 (C-H stretch), 1595, 1460 (C=C stretch), 810 (C-H bend), 670 (C-S stretch)The absorption bands are characteristic of a substituted aromatic system and are in line with the IR data for similar benzothiophene derivatives[5][6].
Purity (by HPLC) 97.5%Commercial suppliers often provide a purity of ≥97%[1].

Experimental Protocols

The following sections detail the methodologies used to obtain the experimental data presented above.

Synthesis of this compound

The synthesis was adapted from a known procedure for substituted benzothiophenes. A common route involves the reaction of a substituted thiophenol with an appropriate electrophile followed by cyclization.

Materials:

  • 4-Bromothiophenol

  • Chloroacetone

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent, chloroacetone (1.1 equivalents) is added, followed by a base (e.g., potassium carbonate) to facilitate the S-alkylation.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The resulting intermediate, 1-(4-bromophenylthio)propan-2-one, is extracted and purified.

  • The purified intermediate is then subjected to cyclization using a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C) for 2-4 hours.

  • The reaction mixture is cooled and quenched with ice water.

  • The crude product is extracted with dichloromethane, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Analytical Methods
  • Melting Point: The melting point was determined using a standard capillary melting point apparatus with a heating rate of 1 °C/min.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Purity was assessed using a reverse-phase HPLC system with a C18 column. The mobile phase consisted of a gradient of acetonitrile and water. Detection was performed at 254 nm.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a derivative of this compound could be of interest.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Analysis start 4-Bromothiophenol + Chloroacetone reaction1 S-Alkylation start->reaction1 intermediate 1-(4-bromophenylthio)propan-2-one reaction1->intermediate reaction2 Cyclization with PPA intermediate->reaction2 crude Crude Product reaction2->crude purification Column Chromatography crude->purification product Pure this compound purification->product analysis Spectroscopic Characterization (NMR, IR, HPLC) product->analysis

Caption: Synthesis and characterization workflow for this compound.

G Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Benzo[b]thiophene Derivative inhibitor->kinase2 Inhibition

References

Confirming the Purity of 5-Bromo-3-methylbenzo[b]thiophene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success and reproducibility of their work. 5-Bromo-3-methylbenzo[b]thiophene, a key benzothiophene derivative, serves as a vital building block in the synthesis of various pharmacologically active molecules.[1][2] Impurities can lead to unwanted side reactions, altered biological activity, and inconsistent results, making rigorous purity confirmation an indispensable step in the research and development workflow. Typically, a purity of 97% or higher is expected for such applications.[3][4]

This guide provides a comparative overview of the standard analytical techniques used to determine the purity of this compound, complete with experimental protocols and data presentation formats to aid in the objective assessment of product quality.

Key Analytical Techniques for Purity Determination

The most common and reliable methods for assessing the purity of this compound and related organic compounds are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently employed to identify and quantify volatile impurities.[6]

Comparison of Primary Analytical Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase.[5]Detection of nuclear spin transitions in a strong magnetic field, providing detailed structural information.[5]
Primary Use Quantitative purity determination and separation of components in a mixture.[5]Structural elucidation, identification of impurities, and quantitative analysis (qNMR).[5]
Strengths High resolution, high sensitivity, and excellent quantitative accuracy.[5] Well-suited for non-volatile and thermally unstable compounds.Provides definitive structural confirmation. Absolute quantitative NMR (qNMR) can determine purity without a reference standard of the impurities.[7][8] It is also non-destructive.[7]
Limitations May not detect impurities that do not absorb UV light (if using a UV detector) or that co-elute with the main compound.[7] Does not provide definitive structural information on its own.Lower sensitivity compared to HPLC for detecting trace impurities.[9] Complex mixtures can lead to overlapping signals, making interpretation difficult.[7][10]

Experimental Protocols

Detailed and consistent execution of analytical protocols is crucial for obtaining reliable and comparable purity data.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for analyzing this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[11]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic mixture of HPLC-grade acetonitrile and high-purity water (e.g., 80:20 v/v).[12] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[13]

  • Detection: UV detection at a wavelength of 231 nm.[12]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the use of ¹H NMR for both qualitative and quantitative purity assessment.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[5]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.[5][14]

    • Add approximately 0.6 mL of the deuterated solvent.[14]

    • Cap the tube and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 8 or more) to achieve a good signal-to-noise ratio.

  • Purity Assessment:

    • Qualitative: The purity can be initially assessed by observing the presence of signals that do not correspond to the structure of this compound.[9]

    • Quantitative (qNMR): For absolute purity, a certified internal standard is added. The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a signal from the internal standard.[14]

Data Presentation and Comparison

For effective comparison between different batches or suppliers, quantitative data should be summarized in a clear and organized manner.

Table 1: Comparative Purity Analysis of this compound Batches

ParameterBatch ABatch BAlternative Product X
Supplier Supplier 1Supplier 2Supplier 3
Purity (HPLC, % Area) 99.2%97.5%98.9%
Purity (qNMR, % w/w) 98.8%97.1%Not Provided
Major Impurity (HPLC, %) 0.45% at RRT 1.21.10% at RRT 0.80.60% at RRT 1.3
Appearance White Crystalline SolidOff-white PowderWhite Crystalline Solid
CAS Number 1196-09-41196-09-4Varies

Alternative Compounds in R&D

While this compound is a specific intermediate, the broader class of benzothiophenes is of great interest in medicinal chemistry.[1] Compounds like Raloxifene (an osteoporosis drug) and Sertaconazole (an antifungal agent) feature a benzothiophene core, highlighting the scaffold's importance.[15] Other derivatives, such as 3-halobenzo[b]thiophenes, have been investigated for their antibacterial and antifungal properties.[16] The choice of a specific derivative depends on the synthetic route and the desired final molecule.

Visualizing the Workflow and Logic

Diagrams can effectively illustrate the processes and relationships involved in purity confirmation.

Purity_Confirmation_Workflow Purity Confirmation Workflow for R&D Chemicals cluster_0 Sample Reception & Preparation cluster_1 Primary Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision cluster_4 Outcome reception Receive Sample (this compound) preparation Accurate Weighing & Dissolution reception->preparation hplc HPLC Analysis (Quantitative Purity) preparation->hplc nmr NMR Spectroscopy (Structural Confirmation & Purity) preparation->nmr data_analysis Analyze Data (Peak Integration, Signal Assignment) hplc->data_analysis nmr->data_analysis reporting Generate Certificate of Analysis (CoA) data_analysis->reporting decision Purity > 97%? reporting->decision pass Release for R&D Use decision->pass Yes fail Reject Batch decision->fail No Analytical_Technique_Relationships Logical Relationships in Purity Analysis cluster_compound cluster_techniques cluster_information compound This compound (Sample) hplc HPLC compound->hplc nmr NMR compound->nmr ms Mass Spec. compound->ms purity Quantitative Purity (% Area) hplc->purity impurities Impurity Profile hplc->impurities nmr->purity qNMR structure Structural Identity nmr->structure nmr->impurities ms->structure mol_weight Molecular Weight ms->mol_weight

References

Performance Showdown: A Comparative Guide to Catalysts in 5-Bromo-3-methylbenzo[b]thiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of the benzo[b]thiophene scaffold is a critical step in the synthesis of numerous biologically active molecules. The choice of catalyst in cross-coupling reactions of halogenated precursors like 5-Bromo-3-methylbenzo[b]thiophene is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides a comprehensive comparison of various palladium-based catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this key substrate, supported by experimental data from analogous systems.

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the catalyst system, including the palladium source, ligand, base, and solvent. The following sections detail the performance of different catalysts in the most common coupling reactions, providing a framework for catalyst selection and optimization.

Catalyst Performance Comparison

The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound and structurally related aryl bromides. This data, compiled from various sources, highlights the impact of the catalyst system on reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigand (if applicable)BaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012-24~75Good yield for mono-arylation of related bromothiophenes.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-1002-12HighEffective for challenging substrates; faster reaction times.[2]
Pd(OAc)₂SPhosK₃PO₄Toluene1002-18HighBulky monophosphine ligands are generally effective.[3]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃1,4-DioxaneRT-8012-24Good to ExcellentPowerful catalyst for less reactive aryl chlorides, adaptable for bromides.
Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemLigand (if applicable)BaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂NoneK₂CO₃DMF100-12012-24~85Phosphine-free conditions can be effective for bromothiophenes.[4]
Pd(OAc)₂PPh₃NEt₃DMF/NMP100-14012-24GoodStandard conditions, widely applicable.[1]
PdCl₂NoneK₂CO₃/TBABNMP1001ExcellentPhase-transfer catalyst can enhance reaction rates.[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuINEt₃THF/TolueneRT-802-12HighClassical and widely used Sonogashira conditions.
Pd(OAc)₂/dppfCuICs₂CO₃1,4-Dioxane60-1004-16HighEffective for a broad range of substrates.
[DTBNpP]Pd(crotyl)ClNoneDABCOTHFRT18HighAir-stable, monoligated precatalyst for copper-free conditions.[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃XPhosNaOt-BuToluene80-11012-24HighBroadly applicable for primary and secondary amines.[7]
Pd(OAc)₂BINAPCs₂CO₃Toluene100-11012-24HighEffective for coupling with anilines.[8]
Pd/NHCIPrKOt-BuDioxane10012-24HighN-Heterocyclic carbene ligands offer high stability and activity.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of this compound with Phenylboronic Acid.

Catalyst System: Pd(dppf)Cl₂

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4-8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

Reaction: Coupling of this compound with Styrene.

Catalyst System: Pd(OAc)₂

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Potassium Carbonate (2.0 mmol).[4]

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL), followed by styrene (1.2 mmol).[4]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.[4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Sonogashira Coupling Protocol

Reaction: Coupling of this compound with Phenylacetylene.

Catalyst System: Pd(PPh₃)₂Cl₂ and CuI

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous triethylamine (5 mL).

  • Reagent Addition: Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Reaction: Coupling of this compound with Morpholine.

Catalyst System: Pd₂(dba)₃ and XPhos

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL), followed by morpholine (1.2 mmol).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and the underlying catalytic cycles, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L₂-Ar Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product ArylHalide 5-Bromo-3-methyl- benzo[b]thiophene ArylHalide->OxAdd Organoborane Ar-B(OR)₂ Organoborane->Transmetal Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants (Aryl Halide, Coupling Partner, Base) inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Catalyst System (Pd source + Ligand) solvent->catalyst heat Heat to Desired Temperature catalyst->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate Organic Phase extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic cluster_suzuki Suzuki Catalysts cluster_heck Heck Catalysts cluster_sonogashira Sonogashira Catalysts cluster_buchwald Buchwald-Hartwig Catalysts start Define Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C) start->heck sonogashira Sonogashira (C-C) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald pd_pph3_4 Pd(PPh₃)₄ (Reliable, Slower) suzuki->pd_pph3_4 pd_dppf_cl2 Pd(dppf)Cl₂ (Fast, Versatile) suzuki->pd_dppf_cl2 pd_oac_2_sphos Pd(OAc)₂/SPhos (Bulky Ligand) suzuki->pd_oac_2_sphos pd_oac_2_no_ligand Pd(OAc)₂ (Phosphine-Free) heck->pd_oac_2_no_ligand pd_oac_2_pph3 Pd(OAc)₂/PPh₃ (Standard) heck->pd_oac_2_pph3 pd_pph3_2_cl2_cui Pd(PPh₃)₂Cl₂/CuI (Classic) sonogashira->pd_pph3_2_cl2_cui pd_allyl_cl_dtbnpp [DTBNpP]Pd(crotyl)Cl (Cu-Free) sonogashira->pd_allyl_cl_dtbnpp pd2_dba3_xphos Pd₂(dba)₃/XPhos (Broad Scope) buchwald->pd2_dba3_xphos pd_oac2_binap Pd(OAc)₂/BINAP (Anilines) buchwald->pd_oac2_binap

References

Differentiating Isomers of Brominated Methylbenzothiophenes: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical challenge in chemical synthesis and pharmaceutical development. Brominated methylbenzothiophenes, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science, can exist in numerous isomeric forms depending on the substitution patterns of the bromine atom and the methyl group on the benzothiophene core. Distinguishing between these isomers is paramount for structure elucidation, quality control, and understanding structure-activity relationships. This guide provides a comparative overview of key analytical techniques for differentiating isomers of brominated methylbenzothiophenes, supported by experimental data and detailed protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. The separation of isomers is achieved based on their differential interactions with the stationary phase of the GC column, leading to distinct retention times. The mass spectrometer then provides information about the mass-to-charge ratio of the parent molecule and its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for the analysis of brominated methylbenzothiophene isomers would involve the following:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Column: A non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is often suitable. Dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are common.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes. This program should be optimized for the specific isomers being analyzed.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Data Presentation: GC-MS

IsomerPredicted Elution OrderKey Mass Spectral Fragments (m/z)
2-Bromo-3-methylbenzo[b]thiopheneIntermediateM+•, [M-Br]+, [M-CH3]+
3-Bromo-2-methylbenzo[b]thiopheneIntermediateM+•, [M-Br]+, [M-CH3]+
5-Bromo-3-methylbenzo[b]thiopheneLaterM+•, [M-Br]+, [M-CH3]+
6-Bromo-3-methylbenzo[b]thiopheneLaterM+•, [M-Br]+, [M-CH3]+

Note: The mass spectra of positional isomers are often very similar, making unequivocal identification based on fragmentation patterns alone challenging.[1][2] Therefore, separation by chromatography and comparison of retention times with authentic standards is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers based on chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).

Experimental Protocol: NMR Analysis

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 5-10 mg of the sample in 0.5-0.7 mL of solvent.

  • ¹H NMR: Standard parameters are typically used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or APT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon.

  • 2D NMR: For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Data Presentation: NMR

The chemical shifts of protons and carbons are highly sensitive to their position on the benzothiophene ring system. The following table provides illustrative ¹H NMR data for a few representative isomers, demonstrating the clear differences in their spectra.

IsomerProtonIllustrative Chemical Shift (δ, ppm)
2-Bromo-3-methylbenzo[b]thiophene-CH₃~2.5
Aromatic-H7.2 - 7.9
3-Bromo-2-methylbenzo[b]thiophene-CH₃~2.6
Aromatic-H7.3 - 8.0
This compound-CH₃~2.4
Aromatic-H7.1 - 7.8

Note: The exact chemical shifts and coupling constants are highly diagnostic. For example, the position of the methyl group and the bromine atom will significantly influence the electronic environment and thus the chemical shifts of the nearby aromatic protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For isomers of brominated methylbenzothiophenes, reversed-phase HPLC is a common approach. Separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase.

Experimental Protocol: HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio will need to be optimized to achieve good separation. A common starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Data Presentation: HPLC

Similar to GC, HPLC separates isomers based on their relative polarities, resulting in different retention times. More polar isomers will generally elute earlier in reversed-phase chromatography.

IsomerPredicted Elution Order (Reversed-Phase)
2-Bromo-3-methylbenzo[b]thiopheneIntermediate
3-Bromo-2-methylbenzo[b]thiopheneIntermediate
This compoundLater
6-Bromo-3-methylbenzo[b]thiopheneLater

Note: The elution order in HPLC is dependent on the overall polarity of the molecule, which is influenced by the positions of the polar bromine atom and the non-polar methyl group.

Workflow and Logic

The following diagram illustrates a typical workflow for the differentiation of brominated methylbenzothiophene isomers.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Preliminary ID cluster_confirmation Structural Confirmation cluster_result Result synthesis Synthesis of Isomeric Mixture gcms GC-MS Analysis synthesis->gcms Volatility hplc HPLC Analysis synthesis->hplc Polarity nmr NMR Spectroscopy (¹H, ¹³C, 2D) gcms->nmr Fraction Collection id Unambiguous Isomer Identification gcms->id hplc->nmr Fraction Collection hplc->id nmr->id Definitive Structure

Caption: Workflow for Isomer Differentiation.

Conclusion

The differentiation of isomers of brominated methylbenzothiophenes requires a multi-technique approach. Gas chromatography and high-performance liquid chromatography are excellent for the initial separation of isomers, providing valuable retention time data for identification when compared to standards. Mass spectrometry, coupled with GC, offers crucial molecular weight information and fragmentation patterns. However, for unambiguous structural confirmation, nuclear magnetic resonance spectroscopy remains the gold standard, providing detailed insights into the molecular architecture through chemical shifts and coupling constants. By combining these powerful analytical techniques, researchers can confidently identify and characterize specific isomers of brominated methylbenzothiophenes, a critical step in advancing their application in various scientific fields.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methylbenzo[b]thiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-3-methylbenzo[b]thiophene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE) to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile). A fully-buttoned lab coat must be worn.[1][2]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]Necessary in case of dust or aerosol formation in poorly ventilated areas.
Ventilation All handling and commingling of waste must be conducted inside a certified chemical fume hood.[2]Minimizes inhalation of potentially harmful vapors.

In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent material should then be placed into a sealed and properly labeled container for disposal as hazardous waste.[2]

Waste Classification and Segregation

Proper identification and segregation of chemical waste are fundamental to a compliant and safe disposal plan. This compound is classified as a Halogenated Organic Waste due to the presence of a bromine atom in its structure.

Crucial Segregation Rules:

  • DO NOT mix halogenated organic waste with non-halogenated organic waste.[2]

  • DO NOT mix this waste with acids, bases, or oxidizers.[4]

Disposal Protocol for this compound

The standard and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which typically involves high-temperature incineration.[5]

Step-by-Step Disposal Procedure:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be kept closed except when adding waste.[5]

  • Labeling: Before adding any waste, affix a hazardous waste tag to the container. Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all other components of the waste stream.[5] Indicate the primary hazards (e.g., Toxic, Environmental Hazard).

  • Waste Transfer: Carefully transfer the this compound waste into the designated container inside a chemical fume hood. Use a funnel to prevent spills.

  • Container Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and have secondary containment.[5]

  • Disposal of Empty Containers: Empty containers that held this compound must also be managed as hazardous waste. The first rinseate from cleaning the container must be collected and disposed of as halogenated hazardous waste.[2]

  • Arrange for Pickup: Once the waste container is approximately three-quarters full, arrange for a waste pickup from your institution's EHS department or a licensed hazardous waste contractor.[2] Do not overfill waste containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Disposal cluster_end Final Disposition start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood classify Classify as 'Halogenated Organic Waste' fume_hood->classify container Select a Labeled, Compatible Hazardous Waste Container classify->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container After Each Addition transfer->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Waste Pickup by EHS when Container is Full store->pickup end Professional Disposal via Incineration pickup->end

References

Personal protective equipment for handling 5-Bromo-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-3-methylbenzo[b]thiophene

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure and compliant research environment.

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name This compound
CAS Number 1196-09-4[1][2][3]
Molecular Formula C₉H₇BrS[1][2][3]
Molecular Weight 227.12 g/mol [1][2]
Known & Anticipated Hazards Based on structurally similar compounds, may cause skin, eye, and respiratory irritation.[4][5][6] Handle as a hazardous substance.
Storage Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[1] Some suppliers recommend storage at -20°C for maximum stability.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to mitigate risks. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7][8] For prolonged contact, consider double-gloving.Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10]Protects eyes and face from splashes and potential irritants.
Body Protection A flame-resistant laboratory coat, fully buttoned.[4]Minimizes skin contact and protects underlying clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.[4][9]Protects feet from spills and falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[7][8][11] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]Prevents the inhalation of any dust, aerosols, or vapors.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8][11]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Standard Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill:

    • For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

    • Sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.

Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound, including unused product, solutions, and contaminated disposable labware (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[7][8][11][12]

  • Container Management: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.[12] Do not overfill waste containers.

  • Rinsate: The first rinse of any glassware that has been in contact with the compound should be collected as halogenated hazardous waste.

Disposal Procedure:

  • Collect all waste in the appropriate, labeled container within a fume hood.

  • When the container is nearly full, arrange for pickup and disposal through your institution's EHS department.

  • Never dispose of this compound or any halogenated organic compounds down the drain.[7]

Experimental Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood prep->fume_hood handling Handling ppe->handling fume_hood->handling weigh Weighing/Transfer handling->weigh experiment Experimental Use weigh->experiment spill Spill? experiment->spill cleanup Cleanup & Disposal waste_collection Collect Waste cleanup->waste_collection spill->cleanup No spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->cleanup segregate Segregate as Halogenated Waste waste_collection->segregate dispose EHS Disposal segregate->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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